2-Methyl-4-nitrobenzotrifluoride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-nitro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-5-4-6(12(13)14)2-3-7(5)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCDDUFGSQYJRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443054 | |
| Record name | 2-Methyl-4-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1960-52-7 | |
| Record name | 2-Methyl-4-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-4-nitrobenzotrifluoride: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-nitrobenzotrifluoride is a substituted aromatic compound belonging to the class of nitrobenzotrifluorides. The presence of the trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the chemical reactivity and properties of the molecule, making it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the synthesis and properties of this compound, drawing from available data on its synthesis as part of an isomeric mixture and the characteristics of related isomers. While specific experimental data for the purified compound is limited in publicly accessible literature, this guide consolidates known information to support research and development activities.
Synthesis of this compound
The primary route for the synthesis of this compound is through the electrophilic nitration of 2-methylbenzotrifluoride. This reaction typically yields a mixture of isomers, including 2-methyl-3-nitrobenzotrifluoride, this compound, 2-methyl-5-nitrobenzotrifluoride, and 2-methyl-6-nitrobenzotrifluoride. The separation of these isomers can be challenging due to their similar physical properties.
General Experimental Protocol: Nitration of 2-Methylbenzotrifluoride
The following is a generalized experimental protocol for the nitration of a methylbenzotrifluoride, which can be adapted for the synthesis of the isomeric mixture containing this compound. The precise isomer distribution is dependent on the reaction conditions.
Materials:
-
2-Methylbenzotrifluoride
-
Fuming nitric acid (90-98%)
-
Concentrated sulfuric acid (98%) or oleum
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, and cooled in an ice-salt bath, a mixture of concentrated sulfuric acid and fuming nitric acid is prepared by the slow addition of the nitric acid to the sulfuric acid.
-
Nitration Reaction: 2-Methylbenzotrifluoride is added dropwise to the chilled nitrating mixture while maintaining a low temperature (typically between -5°C and 10°C) to control the exothermic reaction.
-
Reaction Monitoring and Quenching: The reaction is stirred at a low temperature for a specified period. Upon completion, the reaction mixture is poured slowly onto crushed ice with vigorous stirring.
-
Extraction and Neutralization: The aqueous mixture is extracted with an organic solvent such as dichloromethane. The combined organic layers are then washed with water and a dilute aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product as an oil, which is a mixture of nitro isomers.
-
Purification: The separation of the this compound isomer from the mixture can be achieved by fractional distillation under reduced pressure or by column chromatography. A patent for a related compound suggests that fractional distillation using a column with a high number of theoretical plates can be effective in separating isomers[1]. Another patent mentions the use of Y-type zeolite for the separation of methylnitrobenzotrifluoride isomers[2].
Chemical and Physical Properties
| Property | Value | Source/Notes |
| Chemical Name | This compound | IUPAC nomenclature |
| Synonyms | 2-Methyl-4-nitro-1-(trifluoromethyl)benzene | - |
| CAS Number | 1960-52-7 | Chemical Abstracts Service Registry Number |
| Molecular Formula | C₈H₆F₃NO₂ | - |
| Molecular Weight | 205.13 g/mol | - |
| Appearance | Expected to be a liquid or low-melting solid | Based on the physical state of similar isomers like 2-methyl-3-nitrobenzotrifluoride (liquid) and 4-nitrobenzotrifluoride (solid). |
| Boiling Point | Not experimentally determined. | The boiling point of the related isomer, 2-methyl-3-nitrobenzotrifluoride, is 86 °C at 10 mmHg. The boiling point of 4-nitrobenzotrifluoride is 81-83 °C at 10 mmHg. |
| Melting Point | Not experimentally determined. | The melting point of 4-nitrobenzotrifluoride is 38-40 °C. |
| Solubility | Expected to be insoluble in water. | Aromatic nitro compounds are generally insoluble in water. |
| Spectral Data (¹H NMR) | Not experimentally determined. | For the related 4-nitrobenzotrifluoride, signals are observed in the aromatic region. |
| Spectral Data (¹³C NMR) | Not experimentally determined. | For related nitrobenzotrifluorides, characteristic signals for the trifluoromethyl carbon and aromatic carbons are observed. |
| Spectral Data (¹⁹F NMR) | Not experimentally determined. | The trifluoromethyl group will show a singlet in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the substitution pattern on the aromatic ring. |
| Spectral Data (IR) | Not experimentally determined. | Expected to show characteristic absorption bands for C-F stretching (around 1100-1300 cm⁻¹), aromatic C=C stretching (around 1400-1600 cm⁻¹), and N-O stretching of the nitro group (around 1350 and 1530 cm⁻¹). |
| Spectral Data (MS) | Not experimentally determined. | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 205.13 g/mol . |
Logical Relationships in Synthesis
The synthesis of this compound involves a series of logical steps from starting materials to the final, potentially purified product.
Synthesis Workflow for this compound
Conclusion
This compound is a valuable chemical intermediate synthesized through the nitration of 2-methylbenzotrifluoride. The synthesis yields an isomeric mixture requiring purification to isolate the desired product. While specific, experimentally verified physical and chemical data for the pure compound are scarce in the public domain, this guide provides a foundational understanding based on established chemical principles and data from related compounds. Further research is warranted to fully characterize this molecule and explore its potential applications in drug development and other areas of chemical synthesis.
References
In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-4-nitrobenzotrifluoride, a key intermediate in various synthetic applications, including the development of pharmaceuticals. The information is presented to support research, development, and drug discovery activities.
Core Physicochemical Data
The quantitative physicochemical properties of this compound (CAS No: 1960-52-7) are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₆F₃NO₂ |
| Molecular Weight | 205.14 g/mol |
| Boiling Point | 237.4 °C at 760 mmHg |
| Density | 1.358 g/cm³ |
| Vapor Pressure | 0.069 mmHg at 25 °C |
| Refractive Index | 1.476 |
| LogP (Octanol-Water Partition Coefficient) | 3.445 |
| Water Solubility | Soluble[1] |
Experimental Protocols
Detailed experimental methodologies for determining the key physicochemical properties of organic compounds like this compound are outlined below. These are generalized protocols that can be adapted for specific laboratory settings.
Determination of Melting Point (Capillary Method)
The melting point of a solid organic compound can be determined with a high degree of accuracy using the capillary method.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Heating medium (e.g., mineral oil)
Procedure:
-
Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powder. The tube is inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the melting point apparatus.
-
Heating: The heating medium is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. A narrow melting range (typically 0.5-2 °C) is indicative of a pure compound.
Determination of Boiling Point (Distillation Method)
The boiling point is a fundamental physical property that can be determined through distillation.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle or water bath
-
Boiling chips
Procedure:
-
Apparatus Assembly: The distillation apparatus is assembled with the distillation flask containing the liquid sample and a few boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.
-
Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, observed during the distillation of the bulk of the liquid, is the boiling point. It represents the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately measured using a pycnometer, which is a flask with a specific, known volume.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
-
Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature and weighed. The mass of the water is calculated by subtraction. The density of water at that temperature is used to determine the exact volume of the pycnometer.
-
Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with the liquid sample at the same temperature. The mass of the pycnometer and the sample is recorded.
-
Calculation: The mass of the liquid sample is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the volume of the pycnometer.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of a nitroaromatic compound such as this compound.
References
Spectroscopic Profile of 2-Methyl-4-nitrobenzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for 2-Methyl-4-nitrobenzotrifluoride. These predictions are derived from the analysis of structurally similar compounds containing nitro, methyl, and trifluoromethyl-substituted benzene rings.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.4 | d | H-3 |
| ~7.8 | dd | H-5 |
| ~7.5 | d | H-6 |
| ~2.6 | s | -CH₃ |
Solvent: CDCl₃, Reference: TMS (δ = 0 ppm). Predicted values are based on the analysis of substituted nitro-aromatic compounds.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~149 | C-NO₂ |
| ~135 | C-CH₃ |
| ~132 (q) | C-CF₃ |
| ~129 | C-5 |
| ~125 | C-3 |
| ~123 (q) | -CF₃ |
| ~121 | C-6 |
| ~20 | -CH₃ |
Solvent: CDCl₃, Reference: TMS (δ = 0 ppm). Predicted values are based on the analysis of substituted benzotrifluoride derivatives.
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2950-2850 | Aliphatic C-H Stretch |
| ~1530 | Asymmetric NO₂ Stretch |
| ~1350 | Symmetric NO₂ Stretch |
| ~1320 | C-F Stretch |
| ~1600, ~1450 | Aromatic C=C Stretch |
Sample Preparation: KBr pellet or thin film. Strong absorptions for the nitro and trifluoromethyl groups are expected.
Table 4: Predicted Mass Spectrometry Data (Electron Impact)
| m/z | Proposed Fragment |
| 205 | [M]⁺ |
| 188 | [M-OH]⁺ |
| 159 | [M-NO₂]⁺ |
| 136 | [M-CF₃]⁺ |
Ionization Mode: Electron Impact (EI). The molecular ion peak is expected, with fragmentation patterns corresponding to the loss of the nitro and trifluoromethyl groups.
Experimental Protocols
The following are generalized methodologies for acquiring the spectroscopic data for this compound, based on standard laboratory practices for the analysis of aromatic nitro compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion or gas chromatography).
-
Ionization: Utilize Electron Impact (EI) ionization to generate charged fragments.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Methyl-4-nitrobenzotrifluoride
Introduction
Chemical Structure
The structure of 2-Methyl-4-nitrobenzotrifluoride is presented below, illustrating the substitution pattern on the benzene ring which is fundamental to predicting its NMR spectra.
Caption: Chemical structure of this compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, and the electron-donating effect of the methyl (-CH₃) group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-6 (Aromatic) | ~ 8.3 - 8.5 | Singlet (s) | 1H |
| H-5 (Aromatic) | ~ 8.0 - 8.2 | Doublet (d) | 1H |
| H-3 (Aromatic) | ~ 7.5 - 7.7 | Doublet (d) | 1H |
| -CH₃ (Methyl) | ~ 2.6 - 2.8 | Singlet (s) | 3H |
Interpretation of the Predicted ¹H NMR Spectrum:
-
Aromatic Protons:
-
H-6: This proton is ortho to the strongly electron-withdrawing nitro group and is expected to be the most deshielded, appearing at the lowest field. Due to the absence of adjacent protons, it is predicted to be a singlet.
-
H-5: This proton is ortho to the nitro group and meta to the trifluoromethyl group, leading to significant deshielding. It is expected to appear as a doublet due to coupling with H-3.
-
H-3: This proton is ortho to the methyl group and meta to the nitro group. It is expected to be the most shielded of the aromatic protons and will appear as a doublet due to coupling with H-5.
-
-
Methyl Protons:
-
The protons of the methyl group at the C-2 position are expected to appear as a singlet in the upfield region, as there are no adjacent protons to cause splitting.
-
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is predicted based on the unique carbon environments in the molecule. Due to the lack of symmetry, all eight carbon atoms in this compound are expected to be chemically non-equivalent, resulting in eight distinct signals.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 (C-NO₂) | ~ 148 - 152 |
| C-2 (C-CH₃) | ~ 138 - 142 |
| C-1 (C-CF₃) | ~ 130 - 135 (quartet) |
| C-6 | ~ 128 - 132 |
| C-5 | ~ 124 - 128 |
| C-3 | ~ 120 - 124 |
| -CF₃ | ~ 120 - 125 (quartet) |
| -CH₃ | ~ 18 - 22 |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the nitro group (C-4) is expected to be the most deshielded. The carbon attached to the trifluoromethyl group (C-1) will appear as a quartet due to coupling with the three fluorine atoms. The remaining aromatic carbons will have distinct chemical shifts based on their positions relative to the substituents.
-
Aliphatic Carbons: The methyl carbon will appear at a characteristic upfield chemical shift. The carbon of the trifluoromethyl group will also appear as a quartet.
Logical Relationships in NMR Spectra
The following diagram illustrates the expected correlations between the different proton and carbon signals in the NMR spectra of this compound.
Caption: Predicted correlations between ¹H and ¹³C NMR signals.
Experimental Protocol for NMR Data Acquisition
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra for an aromatic compound such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
The instrument is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to optimize its homogeneity, which ensures sharp spectral lines.
3. Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is typically performed. The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-10 ppm). A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is commonly used to simplify the spectrum to singlets for each carbon. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The spectral width should be set to encompass the expected chemical shifts (e.g., 0-160 ppm).
4. Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to a Fourier transform to obtain the NMR spectrum.
-
The spectrum is phase-corrected to ensure all peaks are in the absorptive mode.
-
The baseline of the spectrum is corrected to be flat.
-
The chemical shifts are calibrated relative to the internal standard (TMS) or the residual solvent peak.
-
For ¹H NMR, the peak integrals are determined to find the relative number of protons for each signal. The multiplicities and coupling constants are analyzed to deduce the connectivity of the protons.
Disclaimer: The NMR data presented in this document is predicted and has not been confirmed by experimental analysis. It is intended to serve as a reference and a guide for the potential spectral features of this compound. Actual experimental values may vary.
The Reactivity of 2-Methyl-4-nitrobenzotrifluoride with Nucleophiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactions between 2-Methyl-4-nitrobenzotrifluoride and various nucleophiles. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, owing to the unique electronic properties conferred by the trifluoromethyl, methyl, and nitro groups. The strong electron-withdrawing nature of the trifluoromethyl and nitro groups significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making it a versatile scaffold for the introduction of diverse functional groups.
Core Concepts: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this compound with nucleophiles is nucleophilic aromatic substitution (SNAr). This reaction typically proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing a leaving group (in this case, often a halogen or the nitro group itself can be displaced under certain conditions), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step. In the second step, the leaving group departs, and the aromaticity of the ring is restored. The presence of strong electron-withdrawing groups, such as the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, is crucial as they stabilize the negatively charged Meisenheimer complex, thereby facilitating the reaction.
The regioselectivity of the nucleophilic attack is directed by the activating groups. In this compound, the positions ortho and para to the nitro group are activated. The methyl group, being an electron-donating group, has a deactivating effect on nucleophilic aromatic substitution.
Synthesis of this compound Precursors
The synthesis of functionalized benzotrifluoride derivatives often begins with the nitration of a corresponding benzotrifluoride precursor. The following diagram outlines a typical workflow for the synthesis of nitro-substituted methylbenzotrifluorides, which can serve as starting materials or isomers of the title compound.
Reactions of this compound with Nucleophiles
This section details the reaction of this compound with common classes of nucleophiles. While specific quantitative data for this exact substrate is sparse in the public literature, the following protocols are based on established methodologies for analogous nitro-activated aromatic compounds.
Reaction with Amine Nucleophiles
The reaction with primary and secondary amines is a common method to introduce nitrogen-containing functionalities.
Experimental Protocol: General Procedure for Amination
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as DMF, DMSO, or a protic solvent like ethanol.
-
Addition of Reagents: Add the amine nucleophile (1.1 - 2.2 eq.). If the amine is used as its salt or if a less nucleophilic amine is used, a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 eq.) may be added.
-
Reaction Conditions: The reaction mixture is typically stirred at temperatures ranging from room temperature to 100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data (Analogous Reactions)
The following table provides data for the reaction of structurally similar compounds to illustrate typical yields.
| Nucleophile | Substrate | Product | Yield (%) | Reference |
| Piperidine | 2-chloro-4-nitrobenzoate | 2-(piperidin-1-yl)-4-nitrobenzoate | >90 | General SNAr Protocols |
| Benzylamine | 4-fluoro-3-nitrobenzoate | 4-(benzylamino)-3-nitrobenzoate | 85-95 | General SNAr Protocols |
Reaction with Alkoxide Nucleophiles
Alkoxide nucleophiles, such as sodium methoxide, can be used to introduce alkoxy groups onto the aromatic ring.
Experimental Protocol: General Procedure for Alkoxylation
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of the alkoxide (e.g., from sodium metal and the corresponding alcohol, or use a commercially available solution of sodium methoxide).
-
Addition of Substrate: A solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., the corresponding alcohol or THF) is added dropwise to the alkoxide solution at a controlled temperature (often 0 °C to room temperature).
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to reflux. Monitor the reaction by TLC or GC.
-
Work-up: After completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification: Purification is typically achieved by column chromatography or distillation.
Quantitative Data (Analogous Reactions)
| Nucleophile | Substrate | Product | Yield (%) | Reference |
| Sodium Methoxide | 2-chloro-5-nitrothiazole | 2-methoxy-5-nitrothiazole | ~90 | Metzger, J. et al. |
Reaction with Thiol Nucleophiles
Thiol nucleophiles are used to form thioether linkages, which are important in medicinal chemistry.
Experimental Protocol: General Procedure for Thiolation
-
Generation of Thiolate: In a flame-dried flask under an inert atmosphere, the thiol (1.1 eq.) is dissolved in a polar aprotic solvent like DMF or DMSO. A base such as sodium hydride (1.2 eq.) or potassium carbonate (1.5 eq.) is added to generate the thiolate anion.
-
Addition of Substrate: A solution of this compound (1.0 eq.) in the same solvent is added to the thiolate solution.
-
Reaction Conditions: The reaction is stirred at room temperature or heated, depending on the reactivity of the thiol. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Reduction of the Nitro Group
The nitro group in the products of these nucleophilic substitution reactions can be readily reduced to an amine, providing a versatile handle for further functionalization, such as amide bond formation or diazotization reactions.
Experimental Protocol: Reduction of a Nitroaromatic Compound
A common method for the reduction of the nitro group is catalytic hydrogenation.
-
Reaction Setup: A solution of the nitro-substituted benzotrifluoride derivative in a solvent such as methanol or ethanol is placed in a hydrogenation vessel.
-
Catalyst: A catalytic amount of palladium on charcoal (10% w/w) is added to the solution.
-
Hydrogenation: The mixture is stirred under an atmosphere of hydrogen (typically at atmospheric pressure or slightly elevated pressure) at room temperature or slightly warmed (e.g., 40-45 °C).
-
Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the amino derivative.
This protocol is adapted from the procedure described in patent WO1988010247A1 for the reduction of 2-methyl-3-nitrobenzotrifluoride.
Conclusion
Stability of 2-Methyl-4-nitrobenzotrifluoride: An In-depth Technical Guide to its Behavior in Acidic and Basic Media
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of 2-Methyl-4-nitrobenzotrifluoride in acidic and basic environments. While specific kinetic data for this compound is not extensively available in public literature, this document synthesizes information from structurally related benzotrifluoride and nitroaromatic compounds to predict its degradation pathways and stability profile. This guide offers detailed experimental protocols for conducting forced degradation studies and presents hypothesized degradation mechanisms. The information herein is intended to support researchers, scientists, and drug development professionals in designing stability studies, predicting potential degradants, and developing stable formulations.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure, featuring a trifluoromethyl group, a nitro group, and a methyl group on a benzene ring, presents a unique combination of electronic and steric influences that dictate its reactivity and stability. The trifluoromethyl group is generally known for its high stability, but its susceptibility to hydrolysis can be influenced by the presence of other substituents on the aromatic ring. Similarly, the nitroaromatic moiety can undergo various transformations under hydrolytic conditions. Understanding the stability of this molecule in acidic and basic media is crucial for predicting its shelf-life, identifying potential degradation products, and ensuring the safety and efficacy of final products.
Predicted Stability Profile
Based on the general principles of organic chemistry and data from related compounds, the stability of this compound is expected to be pH-dependent.
In Acidic Media: The trifluoromethyl group is generally stable under acidic conditions. However, under harsh conditions (e.g., strong acid and high temperature), hydrolysis to the corresponding benzoic acid can occur, though likely at a slow rate. The nitro group is relatively stable to acid hydrolysis.
In Basic Media: The trifluoromethyl group is more susceptible to hydrolysis under basic conditions, which can proceed via a nucleophilic attack mechanism to form a carboxylic acid. The presence of the electron-withdrawing nitro group is expected to activate the aromatic ring, potentially influencing the rate of this hydrolysis. The nitro group itself can also undergo reactions in basic solutions, including reduction or condensation reactions, especially under forcing conditions.
Hypothesized Degradation Pathways
The primary degradation pathway for this compound under both acidic and basic hydrolytic stress is anticipated to be the hydrolysis of the trifluoromethyl group to a carboxylic acid, forming 2-methyl-4-nitrobenzoic acid.
2-Methyl-4-nitrobenzotrifluoride CAS number and synonyms
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical identifier and synonyms for 2-Methyl-4-nitrobenzotrifluoride, a key intermediate in various synthetic applications.
Chemical Identity
The compound "this compound" is systematically named 2-methyl-4-nitro-1-(trifluoromethyl)benzene .[1] This nomenclature clarifies the substitution pattern on the benzene ring, with the trifluoromethyl group assigned to position 1, the methyl group to position 2, and the nitro group to position 4.
Below is a summary of its key identifiers:
| Identifier | Value |
| CAS Number | 1960-52-7[1] |
| IUPAC Name | 2-methyl-4-nitro-1-(trifluoromethyl)benzene |
| Molecular Formula | C₈H₆F₃NO₂[1] |
| Molecular Weight | 205.14 g/mol [1] |
| InChI Key | NWCDDUFGSQYJRM-UHFFFAOYSA-N |
Synonyms
While "this compound" is a commonly used name, the compound may also be identified by its systematic IUPAC name. At present, extensive trivial or common synonyms for this specific isomer are not widely documented in major chemical databases. The most accurate and unambiguous identifiers are its CAS number and IUPAC name.
Logical Relationship of Isomers
The accurate identification of isomers of methyl-nitrobenzotrifluoride is critical for experimental reproducibility and safety. The position of the methyl and nitro groups relative to the trifluoromethyl group significantly influences the chemical and physical properties of the compound. The diagram below illustrates the logical relationship for the specific isomer requested.
Caption: Positional relationship of functional groups in this compound.
References
An In-depth Technical Guide to 2-Methyl-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-4-nitrobenzotrifluoride (CAS No. 1960-52-7), a key intermediate in organic synthesis. This document collates available safety data, physical and chemical properties, and outlines a representative experimental protocol for its preparation. The information is intended to support researchers, scientists, and drug development professionals in the safe handling and effective utilization of this compound.
Chemical and Physical Properties
This compound is a substituted aromatic compound containing both a nitro group and a trifluoromethyl group. These functional groups significantly influence its reactivity and potential applications in the synthesis of more complex molecules. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 1960-52-7 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₈H₆F₃NO₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 205.14 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2-methyl-4-nitro-1-(trifluoromethyl)benzene | --INVALID-LINK-- |
| Synonyms | 2-Methyl-4-nitro-1-(trifluoromethyl)benzene | --INVALID-LINK-- |
| Physical Form | Colorless to Yellow Liquid | --INVALID-LINK-- |
| Purity | 98% | --INVALID-LINK-- |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | --INVALID-LINK-- |
Safety and Handling
GHS Hazard Classification
| Hazard Class | Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 |
Source: --INVALID-LINK--, --INVALID-LINK-- (for a related isomer)
Precautionary Statements
The following precautionary statements are recommended based on the available GHS data for this compound and its isomers:
| Type | Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P312: Call a POISON CENTER or doctor if you feel unwell.[1] |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[1] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1] |
First Aid Measures
In case of exposure, the following first aid measures should be taken immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general method for the nitration of benzotrifluoride derivatives can be described. The following is a representative protocol based on established chemical principles for electrophilic aromatic substitution.
Synthesis of this compound via Nitration
This procedure outlines the nitration of 2-methylbenzotrifluoride.
Materials:
-
2-Methylbenzotrifluoride
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (or other suitable drying agent)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the low temperature. This creates the nitrating mixture.
-
Once the nitrating mixture is prepared, slowly add 2-methylbenzotrifluoride dropwise to the solution. The temperature should be carefully monitored and maintained between 0-10 °C to control the reaction rate and prevent over-nitration.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the reaction goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly over crushed ice with stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.
This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and scales.
Visualization of Relevant Pathways and Workflows
To aid in the understanding of the chemical processes and potential biological interactions of this compound, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of this compound via electrophilic nitration.
While there is no specific information on signaling pathways involving this compound, nitroaromatic compounds, in general, can undergo metabolic activation. The following diagram illustrates a potential metabolic pathway. The biological activity of many nitroaromatic compounds is linked to the bioreduction of the nitro group.[2]
Caption: A simplified diagram illustrating the potential metabolic activation pathway of nitroaromatic compounds.
Conclusion
This compound is a valuable chemical intermediate. Due to the lack of a comprehensive, publicly available Safety Data Sheet, extreme caution is advised during its handling and use. The information provided in this guide, compiled from various sources, should serve as a starting point for its safe and effective application in research and development. Users are strongly encouraged to perform their own risk assessments and to consult all available safety information before use.
References
In-Depth Technical Guide: Synthesis Mechanism of 2-Methyl-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-4-nitrobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. The primary synthesis route detailed is the electrophilic nitration of 2-methylbenzotrifluoride. This document outlines the reaction mechanism, provides a representative experimental protocol, and presents quantitative data on isomer distribution. Furthermore, it includes detailed visualizations of the synthesis workflow and reaction mechanism to facilitate a deeper understanding for research and development professionals.
Introduction
This compound is a substituted aromatic compound of significant interest due to the presence of three key functional groups: a methyl group, a nitro group, and a trifluoromethyl group. The unique electronic properties conferred by the electron-withdrawing trifluoromethyl and nitro groups, combined with the electron-donating methyl group, make this molecule a versatile building block in organic synthesis. Its structural motifs are found in a variety of biologically active compounds. The most direct and common method for its synthesis is the nitration of 2-methylbenzotrifluoride.
Core Synthesis Route: Electrophilic Nitration
The primary industrial and laboratory-scale synthesis of this compound involves the direct nitration of 2-methylbenzotrifluoride. This electrophilic aromatic substitution reaction typically employs a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid.
Reaction Mechanism
The nitration of 2-methylbenzotrifluoride proceeds via a standard electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The π-electron system of the 2-methylbenzotrifluoride ring attacks the nitronium ion. The directing effects of the existing substituents on the benzene ring determine the position of the incoming nitro group. The methyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. In this case, the directing effects lead to the formation of a mixture of isomers.
-
Deprotonation: A weak base (such as water or the bisulfate ion) removes a proton from the carbocation intermediate (arenium ion), restoring the aromaticity of the ring and yielding the final nitrated product.
The substitution pattern is influenced by the interplay of the activating methyl group and the deactivating trifluoromethyl group.
Isomer Distribution
Experimental Protocol
The following is a representative experimental protocol for the nitration of a methylbenzotrifluoride substrate, adapted from established procedures for similar compounds.
Materials:
-
2-Methylbenzotrifluoride
-
Concentrated Nitric Acid (98%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Methylene Chloride (or other suitable organic solvent)
-
Sodium Bicarbonate solution (aqueous)
-
Anhydrous Magnesium Sulfate
Procedure:
-
A reaction vessel is charged with concentrated sulfuric acid and cooled in an ice bath to approximately 0-5 °C.
-
Concentrated nitric acid is added slowly to the sulfuric acid with continuous stirring, maintaining the low temperature. This creates the nitrating mixture.
-
2-Methylbenzotrifluoride is then added dropwise to the cold nitrating mixture over a period of 1-2 hours. The temperature of the reaction mixture should be carefully controlled and maintained below 10 °C throughout the addition.
-
After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at a controlled temperature.
-
The reaction mixture is then slowly poured onto crushed ice with vigorous stirring.
-
The resulting mixture is extracted with methylene chloride.
-
The organic layer is separated and washed with water, followed by a wash with a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which is a mixture of nitro-isomers.
Purification:
The separation of the desired this compound from the other isomers is typically achieved through fractional distillation under reduced pressure or by chromatography.
Quantitative Data
The following table summarizes the typical reaction parameters and expected outcomes for the nitration of a methylbenzotrifluoride substrate, based on analogous reactions.
| Parameter | Value/Range | Notes |
| Starting Material | 2-Methylbenzotrifluoride | |
| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | Molar ratio of nitric acid to substrate is typically in excess. |
| Reaction Temperature | 0 - 10 °C | Crucial for controlling selectivity and minimizing side reactions. |
| Reaction Time | 2 - 4 hours | Includes addition time and subsequent stirring. |
| Overall Yield | High | Typically, the nitration reaction proceeds with a high conversion of the starting material. |
| Isomer Separation | Fractional Distillation / Chromatography | Necessary to isolate the desired this compound isomer. |
Mandatory Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Mechanism of electrophilic nitration of 2-methylbenzotrifluoride.
Conclusion
The synthesis of this compound is most effectively achieved through the electrophilic nitration of 2-methylbenzotrifluoride. Careful control of reaction conditions, particularly temperature, is essential for maximizing the yield of the desired product and managing the formation of isomers. The provided experimental protocol and visualizations offer a robust framework for researchers and professionals engaged in the synthesis and application of this important chemical intermediate. Further research into optimizing the regioselectivity of the nitration reaction could lead to more efficient and cost-effective production methods.
Methodological & Application
Application Notes and Protocols for 2-Methyl-4-nitrobenzotrifluoride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-nitrobenzotrifluoride is a versatile fluorinated aromatic compound that serves as a valuable building block in organic synthesis. The presence of the trifluoromethyl group imparts unique properties, such as increased lipophilicity and metabolic stability, to molecules derived from it, making it a desirable scaffold in the design of pharmaceuticals and agrochemicals. The nitro and methyl groups offer handles for a variety of chemical transformations, with the reduction of the nitro group to an amine being a key and widely utilized reaction. This transformation provides access to 2-methyl-4-aminobenzotrifluoride, a crucial intermediate for the synthesis of more complex and biologically active molecules.
This document provides detailed application notes, experimental protocols, and data for the use of this compound in organic synthesis, with a primary focus on its reduction to 2-methyl-4-aminobenzotrifluoride.
Physicochemical Data
A summary of the key physicochemical properties of the starting material and the primary product is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₈H₆F₃NO₂ | 205.14 | - | 1960-52-7 |
| 2-Methyl-4-aminobenzotrifluoride | C₈H₈F₃N | 175.15 | - | 455-14-1 |
Key Synthetic Application: Reduction of the Nitro Group
The most common and synthetically useful transformation of this compound is the reduction of the nitro group to a primary amine, yielding 2-methyl-4-aminobenzotrifluoride. This aniline derivative is a key intermediate in the synthesis of various bioactive molecules. Several methods can be employed for this reduction, each with its own advantages and disadvantages in terms of yield, selectivity, and reaction conditions.
The general reaction scheme is as follows:
Figure 1: General scheme for the reduction of this compound.
Below are detailed protocols for three common methods for this reduction.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and purity.[1]
Experimental Workflow:
Figure 2: Workflow for catalytic hydrogenation.
Methodology:
-
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filter aid
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for several minutes.
-
Introduce hydrogen gas, either from a balloon or by pressurizing the vessel in a Parr hydrogenator (typically to 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with the inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to afford the crude 2-methyl-4-aminobenzotrifluoride. The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.
-
Quantitative Data (Representative for similar substrates):
| Catalyst | Solvent | Temperature (°C) | Pressure | Typical Yield (%) |
| 10% Pd/C | Methanol | Room Temperature | 1-4 atm | >90 |
Protocol 2: Reduction with Iron Powder in Acetic Acid
Reduction with iron in an acidic medium is a classical and cost-effective method for the reduction of aromatic nitro compounds.[2]
Experimental Workflow:
Figure 3: Workflow for reduction with iron powder.
Methodology:
-
Materials:
-
This compound
-
Iron powder
-
Ethanol (EtOH)
-
Water (H₂O)
-
Glacial Acetic Acid (AcOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and iron powder (3-5 eq).
-
Add a mixture of ethanol, water, and acetic acid (e.g., a 5:2:1 ratio).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
-
Quantitative Data (Representative for similar substrates):
| Reducing Agent | Solvent System | Temperature (°C) | Typical Yield (%) |
| Fe powder | EtOH/H₂O/AcOH | Reflux | 80-95 |
Protocol 3: Reduction with Tin(II) Chloride (SnCl₂)
Reduction with stannous chloride is a mild and effective method for the reduction of nitro groups, particularly in the presence of other reducible functional groups.
Experimental Workflow:
References
Application Notes and Protocols: 2-Methyl-4-nitrobenzotrifluoride and its Derivatives as Key Intermediates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of substituted benzotrifluoride compounds as pivotal intermediates in the synthesis of pharmaceuticals, with a focus on the anti-cancer drug Enzalutamide. While direct and extensive documentation for 2-Methyl-4-nitrobenzotrifluoride is limited, its structural motifs—a trifluoromethyl group, a nitro group, and a methyl group on a benzene ring—are characteristic of precursors to vital intermediates in modern drug synthesis. The nitro group can be readily reduced to an amine, and the methyl group can be converted to a nitrile, making it a potential precursor to key building blocks.
This document will focus on the well-established synthesis of Enzalutamide, which utilizes 4-amino-2-(trifluoromethyl)benzonitrile and its derivative, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile . These intermediates are structurally related to potential derivatives of this compound and serve as an excellent case study.
Application: Intermediate for the Synthesis of Enzalutamide
Enzalutamide is a second-generation non-steroidal androgen receptor (AR) antagonist used in the treatment of castration-resistant prostate cancer.[1] It functions by competitively inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA.[1] A crucial step in the synthesis of Enzalutamide involves the reaction of the key intermediate, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.[1][2]
The synthesis of this key isothiocyanate intermediate starts from 4-amino-2-(trifluoromethyl)benzonitrile.[3]
Table 1: Synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile from 4-amino-2-(trifluoromethyl)benzonitrile
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| 1 | 4-amino-2-(trifluoromethyl)benzonitrile | Thiophosgene, Water, Chloroform | Room Temperature | 1 hour | 99 | Not specified | [3] |
| 2 | 3-trifluoromethyl-4-cyanoaniline | Thiophosgene, Dichloromethane, Water, Sodium Carbonate | 20-25 | 24 hours | 70.2 | 98.1 | [4] |
Table 2: Synthesis of Enzalutamide from 4-isothiocyanato-2-(trifluoromethyl)benzonitrile
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| 1 | 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile | Triethylamine, Toluene, Dichloromethane | 50-60 | 4 hours | 88.5 | 99.6 | [5] |
| 2 | N-methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)aminobenzamide, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile | Pyridine | 90 | Not specified | >20 (total) | >99.0 | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile
This protocol is adapted from a procedure utilizing thiophosgene for the conversion of the precursor amine.[3]
Materials:
-
4-amino-2-(trifluoromethyl)benzonitrile
-
Thiophosgene
-
Water
-
Chloroform
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a well-stirred heterogeneous mixture of thiophosgene (1.0 ml, 13 mmol) in water (22 ml) at room temperature, add 4-amino-2-(trifluoromethyl)benzonitrile (2.23 g, 12 mmol) portionwise over 15 minutes.
-
Continue stirring the reaction mixture for an additional 1 hour at room temperature.
-
Extract the reaction medium with chloroform (3 x 15 ml).
-
Combine the organic phases and dry over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure to yield the desired product, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, as a brownish solid.
Expected Yield: Approximately 2.72 g (99%).[3]
Protocol 2: Synthesis of Enzalutamide
This protocol describes the cyclization reaction to form Enzalutamide.[5]
Materials:
-
2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid
-
4-isothiocyanato-2-(trifluoromethyl)benzonitrile
-
Triethylamine
-
Toluene
-
Dichloromethane
-
Methanol
-
Activated carbon
-
Reaction flask with condenser and stirrer
Procedure:
-
Charge a reaction flask with 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (60.0 g), triethylamine (24.0 g), toluene (180 ml), and dichloromethane (120 ml).
-
Stir the mixture at 30°C for 10 minutes.
-
Heat the mixture to 50°C until the solution is clear.
-
Slowly add a solution of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (81.0 g) in toluene (300 ml) dropwise.
-
After the addition is complete, raise the temperature to 60°C and continue the reaction for 4 hours. Monitor the reaction progress using TLC.
-
After the reaction is complete, add methanol (240 ml) to clarify the solution.
-
Add activated carbon (6.0 g) and decolorize for 30 minutes.
-
Filter the solution and concentrate the filtrate to dryness.
-
To the oily residue, add dichloromethane (200 ml) and cool to 0-5°C, then stir for 1 hour to induce crystallization.
-
Filter the solid, wash with saturated brine and 10% aqueous hydrochloric acid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to dryness.
-
Recrystallize the residue from methanol. Cool to 0-5°C and stir for 12 hours.
-
Filter the white crystals and dry under vacuum at 40°C for 5 hours.
Expected Yield: Approximately 97.0 g (88.5%) with an HPLC purity of 99.6%.[5]
Visualizations
Signaling Pathway of Enzalutamide
Caption: Mechanism of action of Enzalutamide in prostate cancer cells.
Experimental Workflow for Enzalutamide Synthesis
Caption: Simplified workflow for the synthesis of Enzalutamide.
References
- 1. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]
- 2. An improved and practical route for the synthesis of enzalutamide and potential impurities study [ccspublishing.org.cn]
- 3. 4-isothiocyanato-2-(trifluoroMethyl)benzonitrile | 143782-23-4 [chemicalbook.com]
- 4. CN115181043A - Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow - Google Patents [patents.google.com]
- 5. Enzalutamide synthesis - chemicalbook [chemicalbook.com]
- 6. CN104710367A - Method for synthesizing enzalutamide - Google Patents [patents.google.com]
- 7. WO2016038560A1 - Process for the preparation of enzalutamide - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of a Urea-Based Herbicide from 2-Methyl-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of a potential urea-based herbicide, N'-(2-methyl-4-(trifluoromethyl)phenyl)-N,N-dimethylurea, starting from 2-Methyl-4-nitrobenzotrifluoride. Phenylurea herbicides are a significant class of agrochemicals that act by inhibiting photosynthesis in target weed species. The synthesis outlined herein involves a two-step process: the reduction of the nitro group of the starting material to form an aniline intermediate, followed by the formation of the urea moiety. These protocols are designed to be clear, concise, and reproducible for researchers in the fields of agrochemical synthesis and development.
Synthesis Pathway
The overall synthetic scheme involves the reduction of this compound to 2-methyl-4-aminobenzotrifluoride, which is then reacted with dimethylcarbamoyl chloride to yield the final product.
Caption: Overall synthesis pathway for N'-(2-methyl-4-(trifluoromethyl)phenyl)-N,N-dimethylurea.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-4-aminobenzotrifluoride (Intermediate)
This protocol describes the reduction of the nitro group of this compound via catalytic hydrogenation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filter aid
-
Standard laboratory glassware and hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (15-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (2-5 mol% of palladium relative to the substrate) to the solution under an inert atmosphere.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-16 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Methyl-4-aminobenzotrifluoride. The product can be used in the next step without further purification or can be purified by column chromatography or recrystallization if necessary.
Step 2: Synthesis of N'-(2-methyl-4-(trifluoromethyl)phenyl)-N,N-dimethylurea (Final Product)
This protocol details the formation of the urea linkage by reacting the aniline intermediate with dimethylcarbamoyl chloride.
Materials:
-
2-Methyl-4-aminobenzotrifluoride (from Step 1)
-
Dimethylcarbamoyl chloride
-
Triethylamine or Pyridine (as a base)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-Methyl-4-aminobenzotrifluoride (1.0 eq) in the anhydrous aprotic solvent.
-
Add the base (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add dimethylcarbamoyl chloride (1.05 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography to yield pure N'-(2-methyl-4-(trifluoromethyl)phenyl)-N,N-dimethylurea.
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis of the target herbicide.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the synthesis.
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Reaction Time | Expected Yield |
| 1 | Reduction | This compound, H₂, 10% Pd/C | Methanol | Room Temp. | 4-16 h | >95% |
| 2 | Urea Formation | 2-Methyl-4-aminobenzotrifluoride, Dimethylcarbamoyl chloride, Triethylamine | Dichloromethane | 0°C to Room Temp. | 2-4 h | 80-90% |
Application Notes and Protocols: 2-Methyl-4-nitrobenzotrifluoride as a Versatile Building Block in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-4-nitrobenzotrifluoride is a valuable aromatic building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a variety of bioactive molecules. Its utility stems from the presence of three key functional and structural motifs: a trifluoromethyl group, a nitro group, and a methyl group on a benzene ring. The electron-withdrawing nature of the trifluoromethyl and nitro groups influences the reactivity of the aromatic ring, while the nitro group can be readily transformed into an amino group, opening up a plethora of synthetic possibilities. This aniline derivative is a crucial precursor for the synthesis of non-steroidal antiandrogen agents used in the treatment of prostate cancer.
These application notes provide an overview of the synthetic utility of this compound, with a focus on its conversion to the key intermediate, 3-methyl-4-(trifluoromethyl)aniline, and its subsequent use in the synthesis of potent anti-cancer agents. Detailed experimental protocols for key transformations and quantitative data on the biological activity of the resulting compounds are presented.
Synthetic Utility and Key Transformations
The primary transformation of this compound in a medicinal chemistry context is the reduction of the nitro group to an amine, yielding 3-methyl-4-(trifluoromethyl)aniline. This reaction is a cornerstone for incorporating the trifluoromethyl- and methyl-substituted phenyl moiety into drug scaffolds.
dot
Caption: General synthetic pathway from this compound.
Experimental Protocols
Protocol 1: Reduction of this compound to 3-Methyl-4-(trifluoromethyl)aniline
This protocol describes a common method for the reduction of an aromatic nitro group to an aniline using iron powder and hydrochloric acid.
Materials:
-
This compound
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Add ethanol and water (e.g., a 4:1 mixture) to the flask to create a suspension.
-
Add iron powder (e.g., 3-5 eq) to the suspension.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a catalytic amount of concentrated hydrochloric acid to the refluxing mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.
-
Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methyl-4-(trifluoromethyl)aniline. The product can be further purified by column chromatography if necessary.
Protocol 2: Synthesis of a Bicalutamide Analogue from 3-Methyl-4-(trifluoromethyl)aniline
This protocol outlines the synthesis of a bicalutamide analogue via amide bond formation. Bicalutamide is a non-steroidal antiandrogen, and its synthesis often involves the coupling of an aniline derivative with a suitably functionalized carboxylic acid or acid chloride.[1][2][3]
dot
Caption: Amide coupling reaction for the synthesis of a bicalutamide analogue.
Materials:
-
3-Methyl-4-(trifluoromethyl)aniline (from Protocol 1)
-
N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide (or a similar activated carboxylic acid derivative)
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Round-bottom flask
-
Stirring plate and stir bar
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 3-Methyl-4-(trifluoromethyl)aniline (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., 1.1-1.5 eq) to the solution and stir.
-
In a separate flask, dissolve the N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide (1.0 eq) in the anhydrous solvent.
-
Slowly add the solution of the acylating agent to the aniline solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Allow the reaction to stir until completion, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired bicalutamide analogue.
Data Presentation: Biological Activity of Synthesized Compounds
The following tables summarize the in vitro antiproliferative activity of bicalutamide analogues synthesized using aniline building blocks, including those derived from this compound. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of cancer cell lines by 50%.
Table 1: Antiproliferative Activity of Deshydroxy Sulfide Bicalutamide Derivatives [1]
| Compound | 22Rv1 IC₅₀ (µM) | DU-145 IC₅₀ (µM) | LNCaP IC₅₀ (µM) | VCap IC₅₀ (µM) |
| 16 | 6.59 | 8.22 | 10.86 | 9.75 |
| 17 | 9.99 | 15.43 | 30.85 | 21.67 |
| 18 | > 100 | > 100 | 25.34 | > 100 |
| Bicalutamide | 45.20 | 48.90 | 51.61 | 49.80 |
Table 2: Antiproliferative Activity of Sulfone Analogues of Bicalutamide [1]
| Compound | 22Rv1 IC₅₀ (µM) | DU-145 IC₅₀ (µM) | LNCaP IC₅₀ (µM) | VCap IC₅₀ (µM) |
| 19 | 24.64 | 31.28 | 43.04 | 35.76 |
| 20 | 35.12 | 40.55 | 55.21 | 48.93 |
| 21 | > 100 | > 100 | > 100 | > 100 |
| 22 | 15.03 | 20.11 | 28.97 | 22.45 |
Table 3: Antiproliferative Activity of Enzalutamide Analogues [4]
| Compound | DU-145 IC₅₀ (µM) | LNCaP IC₅₀ (µM) | PC3 IC₅₀ (µM) |
| 6c | 18.26 | 19.54 | 20.31 |
| 6h | 18.26 | 19.54 | 20.31 |
Conclusion
This compound is a strategic starting material for the synthesis of key aniline intermediates in medicinal chemistry. The straightforward reduction of its nitro group provides access to 3-methyl-4-(trifluoromethyl)aniline, a versatile building block for the construction of complex bioactive molecules. The protocols and data presented herein demonstrate the utility of this compound in the development of potent antiandrogen agents, highlighting its importance for researchers and professionals in the field of drug discovery and development. The ability to synthesize analogues of established drugs like bicalutamide and enzalutamide allows for the exploration of structure-activity relationships and the development of next-generation therapeutics.
References
- 1. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]
- 3. CN103539710A - Synthesis method of (R)-bicalutamide - Google Patents [patents.google.com]
- 4. Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents - UCL Discovery [discovery.ucl.ac.uk]
Application Notes and Protocols for the Nitration of 2-Methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the electrophilic nitration of 2-methylbenzotrifluoride. The introduction of a nitro group onto the benzotrifluoride ring is a critical transformation in the synthesis of various agrochemicals and pharmaceuticals. The regioselectivity of this reaction is governed by the directing effects of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups. The methyl group is an ortho-, para-director, while the strongly electron-withdrawing trifluoromethyl group is a meta-director. This interplay of directing effects makes the precise control of reaction conditions crucial for achieving the desired isomer distribution.
Data Presentation
The nitration of 2-methylbenzotrifluoride typically yields a mixture of isomers. The following table summarizes the expected major products based on the directing effects of the substituents. Quantitative data from analogous nitrations of 3-methylbenzotrifluoride are presented to provide an expected range for isomer distribution, as the electronic effects are comparable.[1][2]
| Product Isomer | Systematic Name | Expected Regioselectivity | Reference Isomer Distribution (%) (from 3-methylbenzotrifluoride nitration)[1][2] |
| 3-Nitro-2-methylbenzotrifluoride | 1-Methyl-2-(trifluoromethyl)-3-nitrobenzene | Ortho to -CH₃ and meta to -CF₃ | ~24-31% (analogous to 6-nitro-3-methylbenzotrifluoride) |
| 4-Nitro-2-methylbenzotrifluoride | 1-Methyl-3-(trifluoromethyl)-4-nitrobenzene | Meta to both -CH₃ and -CF₃ | Minor product |
| 5-Nitro-2-methylbenzotrifluoride | 2-Methyl-1-(trifluoromethyl)-4-nitrobenzene | Para to -CH₃ and meta to -CF₃ | ~43-44% (analogous to 2-nitro-3-methylbenzotrifluoride) |
| 6-Nitro-2-methylbenzotrifluoride | 1-Methyl-2-(trifluoromethyl)-6-nitrobenzene | Ortho to -CH₃ and ortho to -CF₃ | Sterically hindered, minor product |
Experimental Protocols
The following protocols are adapted from established procedures for the nitration of substituted benzotrifluorides.[1][2][3] Researchers should exercise caution as these reactions are highly exothermic.
Protocol 1: Nitration with Nitric Acid
This protocol favors the formation of a mixture of nitro-isomers and is suitable for exploratory studies.
Materials:
-
2-Methylbenzotrifluoride
-
90% Nitric Acid
-
Methylene Chloride
-
Saturated aqueous Sodium Bicarbonate solution
-
Ice
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
Cool 6.0 g of 90% nitric acid to -5°C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Slowly add 2.0 g of 2-methylbenzotrifluoride dropwise to the cooled nitric acid with vigorous stirring.
-
During the addition, allow the two-phase system to warm to 10°C.
-
After the addition is complete, continue stirring for 2 hours at 10°C.
-
Pour the reaction mixture onto crushed ice in a beaker.
-
Extract the product with methylene chloride.
-
Wash the organic layer with a dilute aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure using a rotary evaporator to obtain the product oil.
Protocol 2: Low-Temperature Nitration for Enhanced Regioselectivity
This protocol, conducted at lower temperatures, can influence the isomer distribution, potentially favoring the formation of specific isomers by minimizing side reactions.[1][4]
Materials:
-
2-Methylbenzotrifluoride
-
98% Nitric Acid
-
Methylene Chloride
-
Ice-salt bath or cryocooler
-
Saturated aqueous Sodium Bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 250 g (3.97 moles) of 98% nitric acid to approximately -18°C using an ice-salt bath.
-
Add 100 g (0.62 moles) of 2-methylbenzotrifluoride dropwise to the stirred nitric acid, maintaining the temperature between -16°C and -22°C. The addition should take approximately 2 hours.
-
After the addition is complete, continue stirring for an additional 15 minutes.
-
Carefully pour the reaction mixture into a mixture of ice water and methylene chloride to quench the reaction and facilitate phase separation.
-
Separate the organic layer and wash it with a sodium carbonate solution to neutralize any remaining acid.
-
Remove the methylene chloride solvent using a rotary evaporator to yield the crude product mixture.
-
The individual isomers can be separated by fractional distillation.[4]
Visualizations
Logical Workflow for Nitration and Work-up
Caption: General experimental workflow for the nitration of 2-methylbenzotrifluoride.
Signaling Pathway of Electrophilic Aromatic Substitution
Caption: Mechanism of electrophilic aromatic nitration on 2-methylbenzotrifluoride.
References
- 1. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 2. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Reduction of 2-Methyl-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reduction of the nitro group in 2-Methyl-4-nitrobenzotrifluoride to synthesize 2-Methyl-4-aminobenzotrifluoride, a valuable intermediate in the pharmaceutical and agrochemical industries. Three common and effective reduction methods are presented: Catalytic Hydrogenation, Raney Nickel Reduction, and Iron Powder Reduction.
Chemical Transformation
The core chemical transformation discussed is the reduction of a nitro group to an amine.
Caption: General reaction scheme for the reduction of this compound.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used method for the reduction of nitro groups due to its clean reaction profile and high yields. Palladium on carbon (Pd/C) is a common catalyst for this transformation.
Workflow for Catalytic Hydrogenation:
Caption: Experimental workflow for catalytic hydrogenation.
Quantitative Data for Catalytic Hydrogenation:
| Parameter | Condition 1 (Analogous to Isomer) | Condition 2 (General) |
| Catalyst | 10% Pd/C | 5% Pd/C |
| Catalyst Loading | ~2.5 w/w % of substrate | 1-5 mol % |
| Substrate | 2-Methyl-3-nitrobenzotrifluoride | Aromatic Nitro Compound |
| Solvent | Methanol | Ethanol or Ethyl Acetate |
| Temperature | 40-45 °C | Room Temperature to 60 °C |
| Pressure | Atmospheric | 1-4 atm (balloon or Parr) |
| Reaction Time | 4-5 hours | 2-12 hours |
| Yield | Not explicitly stated for this isomer | Typically >90% |
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (10-20 volumes).
-
Catalyst Addition: Carefully add 5-10% Palladium on Carbon (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-4 atm) and stir the reaction mixture vigorously at the specified temperature (e.g., room temperature to 45 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-Methyl-4-aminobenzotrifluoride.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation to yield the pure amine.
Method 2: Raney Nickel Reduction
Raney Nickel is a cost-effective and highly active catalyst for the hydrogenation of nitro compounds.[1] It is particularly useful when chemoselectivity is a concern.[2]
Workflow for Raney Nickel Reduction:
Caption: Experimental workflow for Raney Nickel reduction.
Quantitative Data for Raney Nickel Reduction:
| Parameter | General Condition 1 | General Condition 2 (with Iron) |
| Catalyst | Raney Nickel | Raney Nickel with 10-30% Iron |
| Catalyst Loading | 5-20 w/w % of substrate | Not specified |
| Substrate | Aromatic Nitro Compound | 2,4/2,6-Dinitrotoluene |
| Solvent | Ethanol, Methanol | Isopropanol/Water |
| Temperature | 25-80 °C | 60-100 °C |
| Pressure | 1-50 atm | Not specified |
| Reaction Time | 1-8 hours | Significantly reduced |
| Yield | Generally high (>90%) | High |
Experimental Protocol: Raney Nickel Reduction
-
Catalyst Preparation: Use commercially available Raney Nickel as a slurry in water or ethanol. Before use, carefully decant the storage solvent and wash the catalyst with the reaction solvent under an inert atmosphere. Caution: Raney Nickel is pyrophoric and must be handled with care.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the prepared Raney Nickel slurry (5-20% by weight of the substrate).
-
Hydrogenation: Perform the hydrogenation in a suitable apparatus under a hydrogen atmosphere at the desired temperature and pressure.
-
Reaction Monitoring: Monitor the reaction by TLC, GC, or HPLC.
-
Work-up and Isolation: After completion, filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate to obtain the crude product.
-
Purification: Purify by recrystallization or distillation.
Method 3: Iron Powder Reduction
Reduction with iron powder in the presence of an acid (such as acetic acid or hydrochloric acid) is a classical and economical method for the reduction of aromatic nitro compounds.
Workflow for Iron Powder Reduction:
Caption: Experimental workflow for Iron Powder reduction.
Quantitative Data for Iron Powder Reduction:
| Parameter | Condition 1 (Fe/AcOH) | Condition 2 (Fe/NH4Cl) |
| Reducing Agent | Iron Powder | Iron Powder |
| Molar Ratio (Fe:Substrate) | ~4:1 | ~10:1 |
| Solvent | Acetic Acid | Ethanol/Water (4:1) |
| Additive | - | Ammonium Chloride (~10 eq) |
| Temperature | 100 °C | Reflux |
| Reaction Time | ~2 hours | Not specified |
| Yield | Generally high | High |
Experimental Protocol: Iron Powder Reduction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder (4-10 eq) to a mixture of ethanol and water (e.g., 4:1) or acetic acid.
-
Activation/Initiation: Add a small amount of concentrated hydrochloric acid or ammonium chloride (if using a neutral solvent system) and heat the mixture to reflux.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in the reaction solvent dropwise to the refluxing mixture.
-
Reaction: Maintain the reaction at reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a bed of celite to remove the iron salts.
-
Isolation: If the reaction was performed in an acidic medium, basify the filtrate with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is alkaline. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography, recrystallization, or distillation.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-Methyl-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic protocols for the large-scale production of 2-Methyl-4-nitrobenzotrifluoride, an important intermediate in the synthesis of pharmaceuticals and agrochemicals. The synthesis primarily involves the nitration of 2-methylbenzotrifluoride, which results in a mixture of isomers. The subsequent separation of the desired 4-nitro isomer is a critical and challenging step.
Overview of Synthetic Pathway
The principal route for the synthesis of this compound is the electrophilic nitration of 2-methylbenzotrifluoride (o-trifluoromethyltoluene). This reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The trifluoromethyl group is a deactivating meta-director, while the methyl group is an activating ortho-, para-director. The interplay of these directing effects leads to the formation of a mixture of nitro isomers.
The primary isomers formed during the nitration of 2-methylbenzotrifluoride include:
-
2-Methyl-3-nitrobenzotrifluoride
-
This compound
-
2-Methyl-5-nitrobenzotrifluoride
-
2-Methyl-6-nitrobenzotrifluoride
The separation of these isomers is challenging due to their similar physical properties, particularly their close boiling points, which makes fractional distillation difficult.[1]
Experimental Protocols
1. Nitration of 2-Methylbenzotrifluoride
This protocol describes a general method for the nitration of 2-methylbenzotrifluoride. The precise isomer distribution may be influenced by reaction conditions such as temperature and the ratio of nitrating agents.
Materials:
-
2-Methylbenzotrifluoride
-
Concentrated Nitric Acid (98%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Water
-
Methylene Chloride (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5°C using an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid while maintaining the low temperature.
-
To this nitrating mixture, add 2-methylbenzotrifluoride dropwise, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, continue to stir the mixture at a controlled temperature for a specified period to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer. Extract the aqueous layer with methylene chloride.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield a mixture of methylnitrobenzotrifluoride isomers.
2. Separation of Isomers
The separation of the this compound isomer from the reaction mixture is a significant challenge.
-
Fractional Distillation: While difficult due to close boiling points, fractional distillation under reduced pressure using a column with a high number of theoretical plates may achieve partial separation.[2]
-
Chromatographic Methods: Adsorption chromatography using zeolites has been reported for the separation of related methylnitrobenzotrifluoride isomers.[1] This method relies on the differential adsorption of the isomers onto a solid support.
Quantitative Data
The following table summarizes typical reaction conditions and outcomes for the nitration of substituted benzotrifluorides. Note that the isomer distribution for the nitration of 2-methylbenzotrifluoride may vary. The data for 3-methylbenzotrifluoride is provided as an illustrative example of the complexity of the product mixture.[3]
| Parameter | Value/Range | Notes |
| Starting Material | 2-Methylbenzotrifluoride | |
| Nitrating Agent | Nitric Acid / Sulfuric Acid | Mixed acid |
| Reaction Temperature | -40°C to 10°C | Lower temperatures may favor the formation of certain isomers.[4] |
| Isomer Distribution (Example: Nitration of 3-methylbenzotrifluoride at 5°C) | ||
| 2-nitro-3-methylbenzotrifluoride | ~44% | [3] |
| 4-nitro-3-methylbenzotrifluoride | ~21% | [3] |
| 5-nitro-3-methylbenzotrifluoride | ~2% | [3] |
| 6-nitro-3-methylbenzotrifluoride | ~33% | [3] |
| Separation Method | Fractional Distillation, Adsorption Chromatography | [1][2] |
Visualizations
Synthesis Workflow for this compound
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. JPH06239808A - Separation of 2-methyl-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 2. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Quantification of 2-Methyl-4-nitrobenzotrifluoride
This document provides detailed analytical methods for the quantitative analysis of 2-Methyl-4-nitrobenzotrifluoride, a key intermediate in the synthesis of various chemical products. The following protocols are designed for researchers, scientists, and drug development professionals, offering robust and reliable methods for quality control and impurity profiling.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds like this compound. This method provides excellent separation and definitive identification based on the analyte's mass spectrum.[1]
Quantitative Data Summary (GC-MS)
The following table summarizes representative performance characteristics for the GC-MS method. These values are typical for a validated method for nitroaromatic compounds.[2][3]
| Parameter | Typical Performance |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 25 µg/mL |
| Limit of Detection (LOD) | 0.02 µg/mL[2][3] |
| Limit of Quantification (LOQ) | 0.06 µg/mL[2][3] |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocol: GC-MS Analysis
1. Sample Preparation (Solid Sample)
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Dichloromethane. Mix thoroughly.
-
Transfer an aliquot to a clean glass autosampler vial for analysis.[4] If necessary, centrifuge or filter the sample to remove particulates.[5]
2. Instrumentation
-
A Gas Chromatograph equipped with a Mass Selective Detector (GC-MS).
-
A non-polar or mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is recommended.[1]
3. Chromatographic Conditions
| Parameter | Condition |
| Injector | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (0.75 min purge delay)[1] |
| Inlet Temperature | 250 °C[6] |
| Carrier Gas | |
| Gas | Helium, Constant Flow |
| Flow Rate | 1.0 mL/min[1][6] |
| Oven Program | |
| Initial Temperature | 60 °C (hold 2 min) |
| Ramp Rate | 15 °C/min to 280 °C |
| Final Temperature | 280 °C (hold 5 min)[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Source Temperature | 250 °C[6] |
| Transfer Line Temp. | 280 °C[1] |
| Quadrupole Temp. | 150 °C[1] |
| Solvent Delay | 3 minutes |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
4. Data Analysis
-
Identification: The analyte is identified by its retention time and the comparison of its mass spectrum with a reference standard.
-
Quantification: Create a calibration curve by plotting the peak area of the target analyte against the concentration of the prepared standards. Determine the concentration of the analyte in the sample from this curve.[1]
Experimental Workflow (GC-MS)
Method 2: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a versatile and robust technique for the quantification of aromatic compounds. This method is particularly useful for routine quality control in a manufacturing environment.
Quantitative Data Summary (HPLC-UV)
The following table summarizes representative performance characteristics for the HPLC-UV method. These values are typical for a validated method for nitroaromatic compounds.[7][8]
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999[8] |
| Range | 0.5 - 150 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.8 µg/mL[7] |
| Accuracy (% Recovery) | 98 - 102%[7] |
| Precision (% RSD) | < 2% |
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution: Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter into an autosampler vial before injection.
2. Instrumentation
-
An HPLC system equipped with a UV detector.
-
A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[8]
3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm[8] |
| Injection Volume | 10 µL |
| Run Time | ~15 minutes |
4. Data Analysis
-
Identification: The analyte is identified by comparing the retention time of the peak in the sample chromatogram to that of the reference standard.
-
Quantification: Calculate the concentration of this compound in the sample by comparing the peak area from the sample solution to the peak area of the reference standard solution.
Experimental Workflow (HPLC-UV)
References
- 1. benchchem.com [benchchem.com]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. researchgate.net [researchgate.net]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scielo.br [scielo.br]
- 8. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
Application Note: GC-MS Analysis of 2-Methyl-4-nitrobenzotrifluoride and its Isomers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the separation and identification of 2-Methyl-4-nitrobenzotrifluoride and its positional isomers using Gas Chromatography-Mass Spectrometry (GC-MS). The method outlined is designed to offer a robust starting point for researchers requiring the analysis of these compounds, which are relevant as intermediates in pharmaceutical and agrochemical synthesis. The protocol covers sample preparation, GC-MS parameters, and data analysis. Representative data is presented to illustrate the expected outcomes.
Introduction
This compound and its isomers are important chemical intermediates.[1] The benzotrifluoride moiety imparts unique properties such as increased metabolic stability and lipophilicity to molecules, making these structures valuable in the design of new drugs and agricultural products.[1] Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high-resolution separation and definitive identification.[2][3] However, the separation of positional isomers can be challenging due to their similar physicochemical properties.[4][5][6] This application note presents a comprehensive GC-MS method for the analysis of this compound and its isomers.
Experimental Protocols
Reagents and Materials
-
Standards: Reference standards of this compound and its isomers (e.g., 2-Methyl-3-nitrobenzotrifluoride[7], 2-Methyl-5-nitrobenzotrifluoride, 3-Methyl-4-nitrobenzotrifluoride, etc.) of known purity.
-
Solvent: HPLC-grade or GC-grade solvent, such as ethyl acetate or dichloromethane, for sample and standard dilution.
-
Internal Standard (Optional): A compound with similar chemical properties but chromatographically resolved from the analytes of interest (e.g., a deuterated analog or a structurally related compound not present in the sample).
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each isomer standard into individual 10 mL volumetric flasks. Dissolve and dilute to volume with the chosen solvent.
-
Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution by appropriately diluting the stock solutions. This solution will contain all isomers of interest.
-
Sample Preparation:
-
Solid Samples: Accurately weigh a known amount of the homogenized sample into a vial. Add a precise volume of solvent, vortex or sonicate to dissolve, and then dilute to a final concentration within the expected calibration range.[2]
-
Liquid Samples: Dilute an accurate volume of the liquid sample with the chosen solvent to a concentration within the expected calibration range.
-
Filter all final solutions through a 0.22 µm syringe filter into a GC vial before analysis to remove any particulate matter.[2]
-
GC-MS Instrumentation and Conditions
A standard gas chromatograph coupled to a mass spectrometer is recommended.[2] The following parameters are provided as a starting point and may require optimization for specific instruments.
| Parameter | Recommended Condition |
| GC System | A gas chromatograph equipped with a split/splitless injector. |
| Column | A mid-polarity capillary column is recommended for the separation of these isomers. A good starting point is a column with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8] For enhanced separation of positional isomers, a column with a higher phenyl content or a different selectivity may be required.[4][9] |
| Injector | Splitless mode for trace analysis or a split ratio of 10:1 to 50:1 for higher concentrations.[3] |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Oven Program | Initial temperature: 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C. Hold at 280 °C for 5 minutes.[4] A slower ramp rate may be necessary to improve the resolution of closely eluting isomers.[4] |
| MS System | A quadrupole or ion trap mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-350) for initial identification and method development. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis. |
| Solvent Delay | 3 minutes (or as appropriate for the solvent used). |
Data Presentation and Analysis
Identification of the isomers is based on a combination of their retention time and mass spectrum. Quantitative analysis is performed by creating a calibration curve from the analysis of the working standard solutions at multiple concentration levels.
Representative Chromatographic Data
The following table summarizes hypothetical retention times and characteristic ions for this compound and its isomers based on the GC-MS conditions described above. Actual retention times and elution order will depend on the specific column and conditions used.
| Compound | Hypothetical Retention Time (min) | Molecular Ion (m/z) | Characteristic Fragment Ions (m/z) |
| 2-Methyl-3-nitrobenzotrifluoride | 12.5 | 205 | 188, 159, 145, 127, 115 |
| This compound | 13.2 | 205 | 188, 159, 145, 127, 115 |
| 2-Methyl-5-nitrobenzotrifluoride | 12.8 | 205 | 188, 159, 145, 127, 115 |
| 3-Methyl-4-nitrobenzotrifluoride | 13.5 | 205 | 188, 159, 145, 127, 115 |
Quantitative Analysis Parameters
For quantitative analysis using SIM mode, the following hypothetical parameters can be used.
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2-Methyl-3-nitrobenzotrifluoride | 205 | 188 | 159 |
| This compound | 205 | 188 | 159 |
| 2-Methyl-5-nitrobenzotrifluoride | 205 | 188 | 159 |
| 3-Methyl-4-nitrobenzotrifluoride | 205 | 188 | 159 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound and its isomers.
Caption: GC-MS workflow for isomer analysis.
Conclusion
This application note provides a foundational GC-MS method for the analysis of this compound and its isomers. The provided protocols for sample preparation and instrument parameters serve as a robust starting point for method development and validation. Researchers can adapt and optimize these conditions to meet the specific requirements of their instrumentation and sample matrices. The successful separation and quantification of these isomers are critical for ensuring the quality and purity of these important chemical intermediates in research and development settings.
References
- 1. This compound | 1960-52-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cires1.colorado.edu [cires1.colorado.edu]
- 4. benchchem.com [benchchem.com]
- 5. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vurup.sk [vurup.sk]
- 7. matrixscientific.com [matrixscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4-nitrobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-4-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the electrophilic aromatic substitution, specifically the nitration of 2-methylbenzotrifluoride. This reaction typically employs a nitrating agent, which is a mixture of concentrated nitric acid and concentrated sulfuric acid.[1][2][3][4][5] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring.[5][6]
Q2: What are the expected isomers from the nitration of 2-methylbenzotrifluoride?
A2: The nitration of 2-methylbenzotrifluoride is expected to yield a mixture of isomers. The methyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. Therefore, the primary products will be isomers where the nitro group is positioned at locations influenced by these directing effects. The main isomers are typically this compound and 2-methyl-6-nitrobenzotrifluoride. The formation of multiple isomers necessitates a purification step to isolate the desired this compound.[1][7]
Q3: How can the different isomers of methyl-nitrobenzotrifluoride be separated?
A3: Separation of the resulting isomers can be achieved through several methods. Fractional distillation under reduced pressure is a common technique, exploiting the differences in boiling points between the isomers.[7] For more challenging separations, chromatography techniques may be employed. Additionally, adsorption-based separations using materials like faujasite-type zeolites have been reported for separating methylnitrobenzotrifluoride isomers.[8]
Q4: What are the key safety precautions to consider during this synthesis?
A4: The nitration of aromatic compounds is a highly exothermic reaction and requires strict safety measures. The mixture of concentrated nitric and sulfuric acids is extremely corrosive and a strong oxidizing agent. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The temperature of the reaction must be carefully controlled, as runaway reactions can occur. It is advisable to add the nitrating mixture slowly and maintain a low reaction temperature using an ice bath.[4] Continuous-flow microreactors are emerging as a safer alternative to traditional batch reactors for nitration reactions due to their superior heat and mass transfer capabilities.[1][9]
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of undesired side products. - Loss of product during workup and purification. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature; typically, nitration is performed at low temperatures (e.g., 0-10 °C) to improve selectivity.[7] - Ensure the purity of starting materials. - Refine the extraction and purification steps to minimize product loss. |
| Formation of Multiple Isomers | - The directing effects of the methyl and trifluoromethyl groups on the aromatic ring inherently lead to the formation of multiple isomers.[1][7] | - While difficult to eliminate completely, the isomer ratio can sometimes be influenced by reaction conditions such as temperature and the choice of nitrating agent. - Focus on efficient separation techniques post-reaction, such as fractional distillation or column chromatography.[7] |
| Dark-colored Reaction Mixture or Product | - Formation of nitrophenolic impurities or other colored byproducts due to oxidation or side reactions. - Reaction temperature is too high. | - Maintain a low and controlled reaction temperature throughout the addition of the nitrating mixture. - Purify the crude product by washing with a sodium bisulfite solution to remove excess oxidizing agents, followed by recrystallization or distillation. |
| Runaway Reaction | - Poor temperature control. - Addition of the nitrating agent too quickly. | - Ensure efficient cooling and stirring of the reaction mixture. - Add the nitrating agent dropwise at a slow and controlled rate. - Consider using a continuous-flow reactor for better heat management and safety.[1][9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Batch Nitration
-
Preparation of the Nitrating Mixture: In a dropping funnel, slowly add 25 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid, while cooling the mixture in an ice-salt bath to maintain a temperature below 10 °C.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, add 0.5 mol of 2-methylbenzotrifluoride.
-
Nitration: Cool the flask containing the 2-methylbenzotrifluoride to 0 °C in an ice bath. Begin the dropwise addition of the cold nitrating mixture, ensuring the reaction temperature does not exceed 10 °C. The addition should take approximately 1-2 hours.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Carefully pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under vacuum to separate the isomers and obtain pure this compound.[7]
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum pump. Use a column with a high number of theoretical plates for efficient separation.
-
Distillation: Heat the crude product mixture slowly under reduced pressure.
-
Fraction Collection: Collect the fractions at their respective boiling points. The different isomers will distill at different temperatures. Identify the fraction corresponding to this compound based on its boiling point and confirm its purity using GC or NMR.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low synthesis yield.
References
- 1. This compound | 1960-52-7 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cerritos.edu [cerritos.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. JPH06239808A - Separation of 2-methyl-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Separation of Methylnitrobenzotrifluoride Isomers
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the separation of methylnitrobenzotrifluoride isomers. This guide provides troubleshooting advice and detailed experimental protocols to address common issues during purification.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of methylnitrobenzotrifluoride isomers so challenging?
A1: The primary challenge lies in the close physical properties of the positional isomers, particularly their boiling points. For instance, isomers like 2-methyl-3-nitrobenzotrifluoride and 4-methyl-3-nitrobenzotrifluoride have very similar molecular weights and structures, leading to overlapping boiling points which makes conventional fractional distillation difficult and often inefficient.
Q2: What are the most common methods for separating these isomers?
A2: The most effective methods for separating methylnitrobenzotrifluoride isomers are chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Additionally, fractional crystallization and selective adsorption chromatography using materials like zeolites can be employed.
Q3: My distillation is not yielding pure isomers. What can I do?
A3: Due to the close boiling points, a simple distillation is unlikely to be effective. For fractional distillation to work, you need a column with very high efficiency (a high number of theoretical plates). If you are still not achieving separation, consider switching to a chromatographic method or fractional crystallization, which rely on differences in polarity and solubility rather than just boiling points.
Q4: I am seeing co-elution of my isomers in HPLC. How can I improve the separation?
A4: Co-elution in HPLC indicates that the selectivity of your method is insufficient. You can improve separation by:
-
Optimizing the mobile phase: Vary the solvent strength (e.g., the ratio of acetonitrile or methanol to water) and the pH.
-
Changing the stationary phase: A different column chemistry can provide alternative selectivities. For nitroaromatic compounds, phenyl-based columns can offer unique pi-pi interactions that may resolve isomers.[1]
-
Adjusting the temperature: Lowering the column temperature can sometimes enhance selectivity.
Q5: My GC analysis shows broad peaks for the isomers. What could be the cause?
A5: Broad peaks in GC can result from several factors:
-
Incorrect injection technique: Ensure a rapid and clean injection.
-
Column degradation: The stationary phase may be degraded.
-
Suboptimal flow rate: The carrier gas flow rate may need optimization.
-
Temperature issues: The injector or oven temperature may not be optimal.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the separation of methylnitrobenzotrifluoride isomers.
Chromatographic Methods (HPLC & GC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between isomer peaks | - Inappropriate column stationary phase.- Mobile phase is not optimized for selectivity.- Suboptimal temperature. | - HPLC: Switch to a phenyl or a polar-embedded stationary phase to exploit different interaction mechanisms.[1]- GC: Use a column with a different polarity. A mid-polarity phase like a 5% phenyl-methylpolysiloxane is a good starting point.- Systematically vary the mobile phase composition (HPLC) or the temperature program (GC). |
| Peak tailing | - Active sites on the column interacting with the nitro group.- Column overload.- Incompatible sample solvent. | - Use a highly inert column (for GC) or a column with end-capping (for HPLC).- Reduce the sample concentration or injection volume.- Dissolve the sample in the mobile phase (HPLC) or a volatile, non-polar solvent (GC). |
| Irreproducible retention times | - Fluctuations in mobile phase composition or flow rate.- Temperature instability.- Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks.- Use a column oven to maintain a constant temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before each run. |
Fractional Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation | - The compound is too soluble in the chosen solvent.- Insufficient supersaturation. | - Choose a solvent in which the isomers have lower solubility at cooler temperatures. Perform solvent screening with small amounts.- Concentrate the solution further before cooling. |
| Oiling out instead of crystallization | - The solution is too concentrated.- Cooling is too rapid.- Impurities are present. | - Add a small amount of solvent back to the oiled-out mixture and gently warm until dissolved, then cool slowly.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Perform a preliminary purification step (e.g., a quick filtration through a silica plug) to remove gross impurities. |
| Poor separation of isomers | - The isomers have very similar solubilities in the chosen solvent. | - Experiment with different solvents or solvent mixtures to find a system where the solubility difference between the isomers is maximized.- Perform multiple recrystallization steps (fractional crystallization), analyzing the purity of each fraction. |
Data Presentation
Physical Properties of Key Methylnitrobenzotrifluoride Isomers
| Property | 2-Methyl-3-nitrobenzotrifluoride | 4-Methyl-3-nitrobenzotrifluoride |
| CAS Number | 6656-49-1 | 65754-26-9 |
| Molecular Formula | C₈H₆F₃NO₂ | C₈H₆F₃NO₂ |
| Molecular Weight | 205.13 g/mol [2] | 205.13 g/mol |
| Boiling Point | 86 °C at 10 mmHg[3] | Data not readily available, but expected to be very close to the 2-methyl-3-nitro isomer. |
| Density | ~1.40 g/cm³[2] | Data not readily available. |
| Appearance | Light yellow liquid[3] | No data available. |
| Solubility | Insoluble in water; soluble in organic solvents.[3][4] | Expected to have similar solubility to the 2-methyl-3-nitro isomer. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Isomer Separation
This protocol provides a starting point for developing a separation method for methylnitrobenzotrifluoride isomers.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
-
-
Column:
-
A Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point due to its potential for π-π interactions with the aromatic ring of the analytes.
-
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Start with an isocratic elution of 60:40 (A:B).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Dissolve the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Optimization:
-
If co-elution occurs, adjust the mobile phase composition. A gradient elution from 70:30 (A:B) to 50:50 (A:B) over 15 minutes may improve resolution.
-
If peak shape is poor, consider adding a small amount of a buffer to the mobile phase.
-
Gas Chromatography (GC) Method for Isomer Analysis
This protocol is suitable for the analysis and quantification of methylnitrobenzotrifluoride isomers.
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Autosampler for reproducible injections.
-
-
Column:
-
A mid-polarity capillary column, such as a DB-5ms (5%-phenyl)-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
-
Carrier Gas:
-
Helium or Hydrogen at a constant flow rate of 1.2 mL/min.
-
-
Temperature Program:
-
Inlet Temperature: 250 °C
-
Initial Oven Temperature: 100 °C, hold for 2 minutes.
-
Temperature Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Final Temperature Hold: Hold at 220 °C for 5 minutes.
-
Detector Temperature (FID): 280 °C
-
-
Injection:
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Sample Preparation:
-
Dilute the isomer mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
Fractional Crystallization Protocol
This protocol outlines a general procedure for separating isomers based on differences in solubility.
-
Solvent Selection:
-
In separate small test tubes, dissolve a small amount of the isomer mixture in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, and mixtures thereof) at their boiling points.
-
Observe which solvent allows the compound to dissolve when hot and form crystals upon cooling to room temperature and then in an ice bath. The ideal solvent will show a significant difference in solubility with temperature.
-
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the isomer mixture in the minimum amount of the chosen hot solvent. Add the solvent portion-wise while heating and stirring until all the solid has just dissolved.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Analysis:
-
Collect the first crop of crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Analyze the purity of the crystals and the filtrate (mother liquor) by HPLC or GC.
-
-
Further Fractionation:
-
If the initial crystals are enriched in one isomer but not pure, they can be recrystallized again using the same procedure.
-
The mother liquor, which will be enriched in the other isomer, can be concentrated and subjected to further crystallization to isolate the second isomer. This process can be repeated to improve the purity of each fraction.
-
Visualizations
Troubleshooting Workflow for Isomer Separation
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the separation of methylnitrobenzotrifluoride isomers.
Caption: Troubleshooting workflow for isomer separation.
References
Technical Support Center: Optimizing Nitration of 2-Methylbenzotrifluoride
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the nitration of 2-methylbenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the primary products formed during the nitration of 2-methylbenzotrifluoride?
A1: The nitration of 2-methylbenzotrifluoride typically results in a mixture of mononitrated isomers. The main products are 2-methyl-3-nitrobenzotrifluoride and 2-methyl-5-nitrobenzotrifluoride.[1] Due to the directing effects of the methyl and trifluoromethyl groups, other isomers such as 2-methyl-4-nitrobenzotrifluoride and 2-methyl-6-nitrobenzotrifluoride may also be formed.[1] The 2-methyl-5-nitro isomer is often the major product, which presents purification challenges as it has a boiling point very close to the 2-methyl-3-nitro isomer.[1]
Q2: Which reaction parameter is most critical for controlling the isomer distribution (regioselectivity)?
A2: Temperature is the most critical parameter for controlling regioselectivity. The nitration of alkyl-substituted benzotrifluorides is highly temperature-sensitive.[2][3] Lower reaction temperatures, typically in the range of -40°C to 10°C, are known to favor the formation of certain isomers, such as the 2-nitro isomer when starting from 3-methylbenzotrifluoride.[4][5] Conversely, higher temperatures can decrease the yield of the 2-nitro isomer and potentially lead to the formation of more byproducts.[2][3]
Q3: How can the choice of nitrating agent affect the reaction outcome?
A3: The choice of nitrating agent and the presence of a co-solvent like sulfuric acid can significantly influence the isomer ratio. While a mixture of nitric acid and sulfuric acid is a common nitrating agent, its use may increase the formation of 4- and 6-nitro isomers in related substrates.[2][3][4] Using concentrated nitric acid (80% or greater) without a co-solvent can provide a different isomer distribution and may be preferable for specific outcomes.[2][3]
Q4: Why is slow, controlled addition of reagents so important?
A4: The nitration of aromatic compounds is a highly exothermic reaction.[6] A slow, dropwise addition of the benzotrifluoride to the nitrating agent (or vice versa), combined with vigorous stirring and an efficient external cooling bath, is essential to maintain the desired low temperature.[3][5] This prevents thermal runaways, ensures safety, and maintains selectivity for the desired isomer.[6]
Q5: Are there alternative strategies to obtain 2-methyl-3-nitrobenzotrifluoride with higher purity?
A5: Yes. Due to the difficulty in separating the isomers produced from the direct nitration of 2-methylbenzotrifluoride, an alternative synthetic route is often employed.[1] This involves the nitration of benzotrifluoride to form 3-nitrobenzotrifluoride, followed by a methylation step to yield 2-methyl-3-nitrobenzotrifluoride.[7][8] This multi-step process can provide higher purity of the desired product.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Isomer
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | The reaction temperature directly impacts the isomer distribution. Higher temperatures often reduce the yield of the sterically hindered 2-nitro isomer.[2][3] Maintain a strict temperature range, preferably between -20°C and 10°C, throughout the addition and stirring period.[4] |
| Incorrect Nitrating Agent or Ratio | The presence of sulfuric acid can alter the isomer ratio, sometimes unfavorably.[4] Consider using concentrated (90-98%) or fuming nitric acid alone.[2][9] A molar excess of nitric acid (3 to 10 equivalents) is recommended to maintain a concentrated solution and drive the reaction.[2] |
| Difficult Isomer Separation | The desired 2-methyl-3-nitrobenzotrifluoride and the major byproduct 2-methyl-5-nitrobenzotrifluoride have very close boiling points, making separation by simple distillation extremely difficult.[1] Consider advanced purification techniques such as fractional distillation with a column of at least 20 theoretical plates, chromatography, or selective adsorption using Y-type faujasite zeolite.[1][4] |
Problem 2: Poor Regioselectivity and Multiple Byproducts
| Possible Cause | Suggested Solution |
| Reaction Temperature Too High | Even slight increases in temperature above the optimal range can lead to the formation of undesired 4- and 6-nitro isomers and other byproducts.[2][4] Ensure the cooling bath is efficient and monitor the internal reaction temperature closely, especially during the exothermic addition phase. |
| Incomplete Reaction | If the reaction does not go to completion, the unreacted starting material will contaminate the product mixture. Ensure a sufficient reaction time after the addition is complete (e.g., 15 minutes to 1 hour) with continued stirring at the controlled temperature.[2][3][5] |
Data on Isomer Distribution
The following table summarizes the isomer distribution obtained from the nitration of 3-methylbenzotrifluoride under different temperature conditions, which is a common method to produce the 2-nitro isomer. This data illustrates the critical role of temperature in controlling regioselectivity.
| Temperature | 2-Nitro Isomer (%) | 6-Nitro Isomer (%) | 4-Nitro Isomer (%) | Reference |
| -16°C to -22°C | 43% | 24% | 31% | [4] |
| -30°C to -31°C | 46.6% | 26.5% | 26.9% | [2] |
| -5°C to 10°C | 44.2% | 31.1% | 24.5% | [3] |
Experimental Protocols
Protocol 1: Nitration of 3-Methylbenzotrifluoride to Favor 2-Nitro Isomer
This protocol is adapted from patent literature describing a method to generate a high proportion of the 2-nitro-3-methyl benzotrifluoride isomer.[5]
-
Preparation: Charge a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel with 250 g (3.97 moles) of 98% nitric acid.
-
Cooling: Cool the nitric acid to approximately -18°C using an external cooling bath.
-
Addition: Add 100 g (0.62 moles) of 3-methylbenzotrifluoride dropwise to the stirred nitric acid. Maintain the internal reaction temperature between -16°C and -22°C throughout the addition. The addition should take approximately 2 hours.[5]
-
Reaction: After the addition is complete, continue stirring for an additional 15 minutes at the same temperature to ensure the reaction is complete.[5]
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice water (approximately 1 kg).
-
Extraction: Transfer the mixture to a separatory funnel. Methylene chloride can be added to facilitate phase separation.[4]
-
Washing: Separate the organic layer and wash it with a sodium carbonate or sodium bicarbonate solution to neutralize and remove residual acid.[4][5]
-
Isolation: Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product oil.
-
Purification: The resulting mixture of isomers can be separated by fractional distillation.[4]
Process Diagrams
Caption: General experimental workflow for the nitration of methylbenzotrifluoride.
Caption: Troubleshooting logic for addressing poor regioselectivity in the reaction.
References
- 1. JPH06239808A - Separation of 2-methyl-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 4. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 5. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. Buy 2-Methyl-3-nitrobenzotrifluoride | 6656-49-1 [smolecule.com]
- 8. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 2-Methyl-4-nitrobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Methyl-4-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
The primary byproducts in the synthesis of this compound, which is typically achieved through the nitration of 2-methylbenzotrifluoride, are positional isomers. These arise from the electrophilic substitution of the nitro group at different positions on the benzene ring. Dinitrated compounds can also form as byproducts.[1]
Q2: How can I identify the isomeric byproducts in my reaction mixture?
A combination of analytical techniques is recommended for the unambiguous identification of isomeric byproducts. Gas Chromatography-Mass Spectrometry (GC/MS) is a highly selective and sensitive method for separating and identifying nitroaromatic compounds.[2] High-Performance Liquid Chromatography (HPLC) with a UV detector is another viable option for analysis.[2] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, ¹³C NMR, and ¹⁹F NMR, is invaluable.
Q3: What factors influence the ratio of different isomers formed during the nitration reaction?
The isomer distribution is primarily influenced by the reaction conditions. Key factors include:
-
Reaction Temperature: Lower temperatures generally favor the formation of the para-isomer (4-nitro) over the ortho- and meta-isomers.[3]
-
Nitrating Agent: The choice and concentration of the nitrating agent (e.g., nitric acid in sulfuric acid, or other nitrating systems) can affect the regioselectivity of the reaction.
-
Catalyst: While not always used, the presence of a catalyst can influence the isomer ratios.
Q4: Can dinitrated byproducts be formed? If so, under what conditions?
Yes, dinitrated byproducts can be formed, particularly under harsh reaction conditions such as high temperatures, prolonged reaction times, or the use of a highly concentrated nitrating agent.[1] The primary dinitro byproduct would be 2-methyl-4,6-dinitrobenzotrifluoride, as the existing methyl and nitro groups direct the second nitration.
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound Product
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Carefully control the reaction temperature. Nitration reactions are exothermic, and temperature fluctuations can lead to the formation of undesired isomers and dinitrated byproducts. It is often recommended to perform the addition of the nitrating agent at a low temperature (e.g., 0-10 °C) and then allow the reaction to proceed at a controlled temperature.[3] |
| Incorrect Reagent Stoichiometry | Ensure the molar ratio of the nitrating agent to the starting material (2-methylbenzotrifluoride) is optimized. An excess of the nitrating agent can lead to the formation of dinitrated byproducts. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary. |
| Loss of Product During Work-up | The work-up procedure, which typically involves quenching the reaction with water and extracting the product with an organic solvent, should be performed carefully to avoid product loss.[3] Ensure complete extraction and minimize handling losses. |
Issue 2: Difficulty in Separating the Desired Product from Isomeric Byproducts
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Similar Physical Properties of Isomers | Isomers of methyl-nitrobenzotrifluoride can have very close boiling points, making separation by simple distillation challenging.[4] |
| Inefficient Purification Method | Standard purification techniques may not be sufficient for complete separation. |
Recommended Purification Strategies:
-
Fractional Distillation: For isomers with a sufficient difference in boiling points, high-efficiency fractional distillation under reduced pressure can be effective.[3]
-
Column Chromatography: Silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) can provide good separation of the isomers.
-
Adsorption: Specialized adsorbents, such as faujasite type zeolites, have been reported for the separation of benzotrifluoride isomers.[4]
Summary of Potential Byproducts
| Byproduct Name | Chemical Structure | Reason for Formation |
| 2-Methyl-3-nitrobenzotrifluoride | Positional isomer formed during nitration. | |
| 2-Methyl-5-nitrobenzotrifluoride | Positional isomer formed during nitration. | |
| 2-Methyl-6-nitrobenzotrifluoride | Positional isomer formed during nitration. | |
| 2-Methyl-4,6-dinitrobenzotrifluoride | Dinitration product formed under harsh reaction conditions. | |
| Phenolic impurities | Can be formed, especially in batch processes.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a general protocol and may require optimization.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-methylbenzotrifluoride.
-
Cooling: Cool the flask to 0-5 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred 2-methylbenzotrifluoride solution, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring at the controlled temperature for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC or GC.
-
Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. Separate the organic layer. Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by fractional distillation under vacuum or by column chromatography.
Protocol 2: Analysis of Byproducts by GC/MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Instrument Setup:
-
Column: Use a capillary column suitable for the separation of aromatic compounds (e.g., a DB-5ms or equivalent).
-
Injector: Set the injector temperature to an appropriate value (e.g., 250 °C).
-
Oven Program: Start with an initial oven temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280 °C) at a controlled rate.
-
Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode and scan over a suitable mass range (e.g., 50-350 amu).
-
-
Data Analysis: Identify the peaks corresponding to the main product and byproducts by comparing their mass spectra with a reference library and analyzing their fragmentation patterns. Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Caption: Synthesis pathway of this compound and its byproducts.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. This compound | 1960-52-7 | Benchchem [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 4. JPH06239808A - Separation of 2-methyl-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
Technical Support Center: Separation of Methylnitrobenzotrifluoride Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of methylnitrobenzotrifluoride isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating methylnitrobenzotrifluoride isomers?
The primary challenge lies in the similar physicochemical properties of the positional isomers of methylnitrobenzotrifluoride. These compounds often have very close boiling points and polarities, making their separation by standard chromatographic techniques difficult. Achieving baseline resolution between all isomers requires careful optimization of the separation method.
Q2: Which chromatographic techniques are most suitable for separating these isomers?
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for the separation of methylnitrobenzotrifluoride isomers.
-
GC , particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique due to its high resolution and the ability to identify isomers based on their mass spectra and retention times.
-
HPLC , especially reversed-phase HPLC with specialized columns, can also provide excellent separation. The choice between GC and HPLC will depend on the specific isomers of interest, the sample matrix, and the available instrumentation.
Q3: What type of GC column is recommended for this separation?
For the separation of aromatic isomers like methylnitrobenzotrifluoride, a capillary column with a mid-polarity stationary phase, such as a phenyl-substituted polysiloxane (e.g., 5% phenyl-methylpolysiloxane), is often a good starting point. For more challenging separations, a more polar stationary phase may be required to enhance selectivity.
Q4: What are the key parameters to optimize in a GC method for better isomer separation?
To improve the resolution of methylnitrobenzotrifluoride isomers in GC, consider optimizing the following parameters:
-
Temperature Program: A slow, multi-ramp temperature program can effectively separate isomers with close boiling points.
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can enhance column efficiency.
-
Column Dimensions: A longer column with a smaller internal diameter will generally provide higher resolution.
-
Injection Technique: A splitless or pulsed splitless injection can improve the peak shape for trace-level analysis.
Q5: How can I improve the separation of these isomers using HPLC?
In HPLC, several factors can be adjusted to improve resolution:
-
Stationary Phase: While a standard C18 column can be a starting point, specialized phases like phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivities for aromatic and positional isomers.
-
Mobile Phase Composition: Varying the organic modifier (e.g., acetonitrile vs. methanol) and the ratio of organic solvent to water can significantly impact selectivity.
-
Mobile Phase pH and Additives: For nitroaromatic compounds, adjusting the pH of the mobile phase or adding modifiers like formic acid can improve peak shape and resolution.
-
Column Temperature: Operating the column at a controlled, elevated temperature can improve efficiency and alter selectivity.
Q6: Are there any non-chromatographic methods for separating specific methylnitrobenzotrifluoride isomers?
Yes, selective adsorption using zeolites has been reported for the separation of specific isomers. For instance, 2-methyl-3-nitrobenzotrifluoride can be separated from a mixture of its isomers using a Y-type faujasite zeolite substituted with cations like potassium, rubidium, cesium, or barium as an adsorbent.[1] This method can be performed in either the gas or liquid phase.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of methylnitrobenzotrifluoride isomers.
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution / Co-eluting Peaks | 1. Inappropriate stationary phase. 2. Sub-optimal temperature program. 3. Carrier gas flow rate is too high or too low. 4. Column overloading. | 1. Switch to a column with a different polarity (e.g., a more polar phase). 2. Decrease the initial temperature and/or the ramp rate. 3. Optimize the carrier gas flow rate to achieve the best efficiency. 4. Dilute the sample or inject a smaller volume. |
| Peak Tailing | 1. Active sites in the injector liner or on the column. 2. Column contamination. 3. Sample degradation. | 1. Use a deactivated liner and/or a new, high-quality column. 2. Bake out the column at a high temperature or trim the first few centimeters. 3. Ensure the injector temperature is not too high and that the sample is stable. |
| Irreproducible Retention Times | 1. Leaks in the system. 2. Fluctuations in carrier gas flow or oven temperature. 3. Column aging. | 1. Perform a leak check of the entire GC system. 2. Ensure the gas supply and oven temperature control are stable. 3. Condition the column or replace it if it is old. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution / Co-eluting Peaks | 1. Inappropriate stationary phase. 2. Mobile phase is not optimized for selectivity. 3. Insufficient column efficiency. | 1. Try a column with a different selectivity (e.g., phenyl-hexyl or PFP). 2. Change the organic modifier (acetonitrile vs. methanol), adjust the mobile phase composition, or modify the pH. 3. Use a longer column, a column with smaller particles, or optimize the flow rate. |
| Peak Tailing | 1. Secondary interactions with residual silanols on the stationary phase. 2. Column contamination or void formation. 3. Mobile phase pH is inappropriate for the analytes. | 1. Use a well-endcapped column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Flush the column with a strong solvent or replace it if a void has formed. 3. Adjust the mobile phase pH to suppress the ionization of the analytes. |
| High Backpressure | 1. Clogged column frit or tubing. 2. Particulate matter in the sample or mobile phase. 3. Mobile phase viscosity is too high. | 1. Reverse flush the column (if permissible) or replace the frit. Check for blockages in the system tubing. 2. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. 3. Reduce the flow rate or use a less viscous mobile phase. |
Data Presentation
Due to the limited availability of specific experimental data for the separation of all methylnitrobenzotrifluoride isomers in the public domain, the following table presents a representative dataset that a researcher might expect to obtain during method development for a GC-MS analysis. This data is for illustrative purposes to guide experimental design and data analysis.
Table 1: Representative GC-MS Data for Methylnitrobenzotrifluoride Isomer Separation
| Isomer | Retention Time (min) | Resolution (Rs) | Peak Area (%) | Purity (%) |
| 2-Methyl-4-nitrobenzotrifluoride | 15.23 | - | 25.1 | 99.2 |
| 2-Methyl-5-nitrobenzotrifluoride | 15.58 | 1.65 | 24.8 | 99.5 |
| 2-Methyl-6-nitrobenzotrifluoride | 15.91 | 1.58 | 25.3 | 99.1 |
| 2-Methyl-3-nitrobenzotrifluoride | 16.35 | 2.05 | 24.8 | 99.6 |
Disclaimer: The data in this table is hypothetical and intended for illustrative purposes only.
Experimental Protocols
Protocol 1: GC-MS Analysis of Methylnitrobenzotrifluoride Isomers
This protocol provides a starting point for the separation and identification of methylnitrobenzotrifluoride isomers using GC-MS. Optimization will be necessary based on the specific instrument and isomers of interest.
1. Sample Preparation a. Accurately weigh approximately 10 mg of the methylnitrobenzotrifluoride isomer mixture. b. Dissolve the sample in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane. c. Vortex the solution until the sample is completely dissolved. d. Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL. e. Filter the final solution through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet: Splitless mode, 250 °C.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp 1: 10 °C/min to 150 °C.
- Ramp 2: 5 °C/min to 220 °C, hold for 5 minutes.
- MSD Transfer Line: 280 °C.
- Ion Source: Electron Ionization (EI), 230 °C.
- Quadrupole: 150 °C.
- Scan Range: 50-350 m/z.
3. Data Analysis a. Identify the peaks corresponding to the methylnitrobenzotrifluoride isomers based on their retention times and mass spectra. b. Integrate the peak areas to determine the relative abundance of each isomer. c. Calculate the resolution between adjacent peaks to assess the quality of the separation.
Protocol 2: Adsorption-Based Separation of 2-Methyl-3-nitrobenzotrifluoride
This protocol is based on the method described in a patent for the selective separation of 2-methyl-3-nitrobenzotrifluoride.[1]
1. Adsorbent Preparation a. Use a Y-type faujasite zeolite. b. Substitute the cations in the zeolite with K+, Rb+, Cs+, or Ba+ through ion exchange.
2. Adsorption Process (Liquid Phase) a. Pack a column with the prepared zeolite adsorbent. b. Prepare a solution of the methylnitrobenzotrifluoride isomer mixture in a suitable solvent (e.g., toluene). c. Pass the isomer mixture solution through the adsorbent column at a controlled temperature (typically between 50 °C and 250 °C) and pressure (atmospheric to 40 kg/cm ²·G).[1] d. The 2-methyl-3-nitrobenzotrifluoride isomer will be selectively adsorbed onto the zeolite.
3. Desorption and Recovery a. After the adsorption step, wash the column with a suitable desorbent (e.g., a more polar solvent) to elute the selectively adsorbed 2-methyl-3-nitrobenzotrifluoride. b. Collect the eluent containing the purified isomer. c. Analyze the purity of the collected fraction using GC-MS or HPLC.
Visualizations
Caption: Troubleshooting workflow for poor isomer separation.
Caption: General experimental workflow for isomer separation.
References
Methods for reducing dinitro byproduct in 2-methylbenzotrifluoride nitration
Technical Support Center: Nitration of 2-Methylbenzotrifluoride
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the nitration of 2-methylbenzotrifluoride. The primary focus is on optimizing reaction conditions to favor mononitration and minimize the formation of dinitro byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dinitro byproduct formation during the nitration of 2-methylbenzotrifluoride?
A1: The formation of dinitro byproducts is typically a result of overly harsh reaction conditions. After the first nitro group is added, the aromatic ring becomes significantly deactivated, making a second nitration more difficult.[1][2] However, forcing conditions such as high reaction temperatures, extended reaction times, or the use of highly concentrated nitrating agents (e.g., fuming nitric acid or oleum) can overcome this energy barrier and lead to dinitration.[1]
Q2: How does reaction temperature affect the selectivity between mono- and di-nitration?
A2: Temperature control is one of the most critical parameters for achieving selective mononitration. Nitration is a highly exothermic reaction, and insufficient cooling can lead to temperature spikes that promote over-nitration.[2] Lower temperatures, generally in the range of -20°C to 10°C, are recommended to control the reaction rate and enhance selectivity for the desired mononitro products.[3][4][5]
Q3: What is the recommended nitrating agent and acid composition to minimize dinitro byproducts?
A3: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a standard nitrating agent.[6][7] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[7] For substrates prone to over-nitration, using a less aggressive nitrating system or carefully controlling the molar equivalents of the nitrating agent is crucial. In some cases, using nitric acid without a strong co-acid like sulfuric acid can provide better control, although it may require slightly higher temperatures or longer reaction times.[3][4]
Q4: What are the expected major mononitro isomers from the nitration of 2-methylbenzotrifluoride?
A4: The regioselectivity is determined by the directing effects of the two substituents. The methyl (-CH₃) group is an activating ortho-, para-director, while the trifluoromethyl (-CF₃) group is a deactivating meta-director.[8] For 2-methylbenzotrifluoride, the methyl group directs nitration to the 4- and 6-positions. The trifluoromethyl group directs to the 5-position. The combined effect, considering activation and sterics, suggests that the primary products will be 2-methyl-4-nitrobenzotrifluoride and 2-methyl-6-nitrobenzotrifluoride .
Q5: How can I monitor the reaction's progress to stop it before significant dinitration occurs?
A5: The most effective way to monitor the reaction is by periodically taking small aliquots from the reaction mixture, quenching them, and analyzing them using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This allows you to track the consumption of the starting material and the formation of the mononitro and dinitro products, enabling you to stop the reaction at the optimal time.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Percentage of Dinitro Byproduct | 1. Reaction temperature is too high.[3][4] 2. Nitrating agent is too concentrated or used in large excess. 3. Reaction time is too long. 4. Inefficient heat dissipation due to poor stirring or rapid addition of reagents.[2] | 1. Maintain a lower reaction temperature (-20°C to 10°C) using an efficient cooling bath.[4][5] 2. Reduce the molar ratio of the nitrating agent to the substrate. 3. Monitor the reaction closely with TLC or GC and quench it once the starting material is consumed. 4. Ensure vigorous stirring and add the nitrating agent slowly and dropwise.[4][5] |
| Low Conversion of Starting Material | 1. Reaction temperature is too low. 2. Insufficient amount of nitrating agent. 3. Reaction time is too short. 4. Poor mixing of reactants. | 1. Allow the reaction temperature to slowly rise to the higher end of the recommended range (e.g., 10°C) after the initial addition. 2. Ensure at least one molar equivalent of the nitrating agent is used. 3. Extend the reaction time, continuing to monitor progress. 4. Increase the stirring speed. |
| Reaction is Uncontrollably Exothermic | 1. Rate of addition of the nitrating agent is too fast.[2] 2. Cooling bath is inefficient. 3. Initial reaction temperature is too high. | 1. Immediately slow or stop the addition of the nitrating agent. 2. Add more coolant (e.g., dry ice) to the bath. 3. Ensure the substrate solution is fully cooled to the target temperature before beginning the addition. |
| Product Fails to Precipitate During Workup | 1. The product is soluble in the aqueous acid mixture. 2. The product has formed an oil instead of a solid. | 1. Perform a solvent extraction using a suitable organic solvent like methylene chloride or ethyl acetate.[4][5] 2. After extraction, wash the organic layer with water and a sodium bicarbonate solution, dry it, and remove the solvent under reduced pressure.[5] |
Data on Reaction Parameters
The following tables summarize how different reaction parameters can influence product distribution. The data is illustrative and based on typical outcomes for nitration of substituted benzotrifluorides.
Table 1: Effect of Temperature on Product Distribution
| Temperature | Starting Material (%) | Mononitro Product (%) | Dinitro Byproduct (%) |
| -20 °C | 15 | 83 | 2 |
| 0 °C | 5 | 90 | 5 |
| 10 °C | <1 | 88 | 12 |
| 25 °C | 0 | 75 | 25 |
Conditions: 1.1 eq. HNO₃ in H₂SO₄, 2 hours.
Table 2: Effect of Nitrating Agent on Isomer Distribution
| Nitrating Agent | This compound (%) | 2-methyl-6-nitrobenzotrifluoride (%) | Other Isomers (%) |
| 98% HNO₃ (no H₂SO₄) | 45 | 53 | 2 |
| HNO₃ / H₂SO₄ (1:2 ratio) | 65 | 33 | 2 |
| HNO₃ / H₂SO₄ (1:4 ratio) | 70 | 28 | 2 |
Conditions: 0°C, 2 hours. Isomer ratios are highly dependent on the substrate and specific conditions. The presence of sulfuric acid can influence isomer distribution.[3][4]
Experimental Protocol: Controlled Mononitration
This protocol describes a lab-scale procedure for the selective mononitration of 2-methylbenzotrifluoride.
Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is highly exothermic.
Reagents and Equipment:
-
2-methylbenzotrifluoride
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer and stir bar
-
Ice-salt or dry ice-acetone cooling bath
-
Methylene chloride, Sodium bicarbonate solution, Magnesium sulfate
Procedure:
-
Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in a cooling bath.
-
Acid Mixture: In a separate beaker, cool 30 mL of concentrated sulfuric acid in an ice bath. Slowly add 10 mL of concentrated nitric acid to the sulfuric acid with stirring. Allow this nitrating mixture to cool.
-
Substrate Preparation: Charge the three-neck flask with 16.2 g (0.1 mol) of 2-methylbenzotrifluoride dissolved in 20 mL of concentrated sulfuric acid.
-
Cooling: Cool the solution in the flask to between -5°C and 0°C with vigorous stirring.
-
Addition: Add the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution in the flask over a period of 60-90 minutes.[9] Crucially, maintain the internal reaction temperature below 5°C throughout the addition. [9]
-
Reaction: After the addition is complete, let the mixture stir at 0-5°C for an additional 60 minutes. Monitor the reaction progress via TLC or GC.
-
Quenching: Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.[10][11] The product may precipitate as a solid or separate as an oil.
-
Workup:
-
Extract the mixture twice with 50 mL portions of methylene chloride.
-
Combine the organic layers and wash them with 50 mL of cold water, followed by 50 mL of a 5% sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
-
Purification: The resulting crude product, a mixture of mononitro isomers, can be purified and separated by fractional distillation under reduced pressure or by column chromatography.[3][5]
Visual Guides
Caption: Reaction pathways in the nitration of 2-methylbenzotrifluoride.
Caption: Step-by-step experimental workflow for controlled nitration.
Caption: A logical flowchart for troubleshooting common nitration issues.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 5. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | 1960-52-7 | Benchchem [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. westfield.ma.edu [westfield.ma.edu]
Technical Support Center: Purification of 2-Methyl-4-nitrobenzotrifluoride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Methyl-4-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities are positional isomers formed during the nitration of 2-methylbenzotrifluoride. These include 2-methyl-3-nitrobenzotrifluoride, 2-methyl-5-nitrobenzotrifluoride, and 2-methyl-6-nitrobenzotrifluoride.[1][2] Other potential impurities include unreacted starting materials, residual nitrating acids (nitric acid, sulfuric acid), and byproducts from side reactions.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of technique depends on the specific impurities present.
-
Fractional Distillation is effective for separating isomers with sufficiently different boiling points.[1][3]
-
Column Chromatography is better for complex mixtures or for separating isomers with very close boiling points.[3]
-
Adsorptive Separation using materials like faujasite-type zeolite has been reported for separating challenging isomer mixtures that are difficult to resolve by distillation.[2]
Q3: My crude product is an oil. Can I use recrystallization?
A3: this compound and its common isomers are often described as oils or low-melting solids.[4][5] While direct recrystallization of an oily product is not feasible, if the compound is a solid at room temperature or can be induced to crystallize, this method can be very effective.[6][7] Sometimes, impurities can prevent crystallization, causing the product to "oil out."
Q4: How should I remove residual acid from the synthesis before proceeding with purification?
A4: Before distillation or chromatography, it is crucial to perform a workup. This typically involves diluting the reaction mixture with an organic solvent (like methylene chloride), followed by washing with water and then a basic solution (e.g., aqueous sodium bicarbonate or sodium hydroxide) to neutralize and remove residual acids.[1][3] The organic layer is then dried and the solvent is removed.
Purification Strategy Overview
The following diagram outlines a general workflow for the purification of this compound.
Caption: General experimental workflow for purification.
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Technique | Typical Purity Achievable | Typical Yield | Best Suited For | Key Considerations |
| Fractional Distillation | >98%[3] | 60-80% | Separating isomers with different boiling points. | Requires a column with high theoretical plates for close-boiling isomers.[3] |
| Column Chromatography | >99% | 50-70% | Complex mixtures with multiple components; separation of isomers with similar boiling points. | Can be time-consuming and requires significant solvent usage.[8] |
| Recrystallization | >99% | 50-85% | Solid crude products with relatively minor impurities. | Compound must be a solid; finding a suitable solvent is critical.[7] |
Table 2: Physical Properties of Related Benzotrifluoride Isomers
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance |
| 2-Methyl-3-nitrobenzotrifluoride | 205.14 | 86 °C / 10 mmHg[5] | Light yellow to orange clear liquid[5] |
| 3-Nitrobenzotrifluoride | 191.11 | 200.5-208.5 °C | Pale oily liquid[4] |
| 4-Nitrobenzotrifluoride | 191.11 | 81-83 °C / 10 mmHg | Thin, oily straw-colored liquid or solid[9] |
| 2-Fluoro-5-nitrobenzotrifluoride | 209.10 | 105-110 °C / 25 mmHg[10] | Liquid[10] |
Note: Data for the exact target compound is limited in publicly available literature; properties of closely related analogs are provided for reference.
Troubleshooting Guides
Troubleshooting Fractional Distillation
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Isomer Separation | 1. Insufficient column efficiency (too few theoretical plates). 2. Reflux ratio is too low. 3. Distillation rate is too fast. | 1. Use a longer packed column (e.g., Vigreux, Raschig rings) or a spinning band distillation apparatus. 2. Increase the reflux ratio (e.g., from 4:1 to 10:1) to improve separation.[3] 3. Reduce the heating rate to ensure slow, steady collection of distillate. |
| Column Flooding | 1. Heating rate is too high, generating vapor too quickly. 2. Column packing is too dense. | 1. Reduce the heat input to the distillation flask.[11] 2. Ensure the packing material is not too dense to allow proper vapor flow. |
| Bumping / Uneven Boiling | 1. Lack of nucleation sites for smooth boiling. | 1. Add fresh boiling chips or a magnetic stir bar to the distillation flask.[11] |
Troubleshooting Column Chromatography
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | 1. Incorrect mobile phase polarity. 2. Column was overloaded with crude sample. 3. Column was packed improperly (channels, cracks). | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Start with a low polarity eluent and gradually increase polarity. 2. Reduce the amount of sample loaded onto the column. 3. Repack the column carefully, ensuring a uniform and bubble-free slurry. |
| Compound Won't Elute | 1. Mobile phase polarity is too low. 2. Compound is strongly adsorbed to the stationary phase. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). 2. If the compound is still retained, consider a different stationary phase (e.g., alumina instead of silica gel). |
| Cracked or Dry Column Bed | 1. The solvent level dropped below the top of the stationary phase. | 1. Never let the column run dry. Keep the top of the silica gel covered with the mobile phase at all times. If a crack appears, the column must be repacked. |
Troubleshooting Recrystallization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product "Oils Out" Instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too quickly. 3. High concentration of impurities. | 1. Select a solvent with a lower boiling point.[11] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Attempt a preliminary purification by another method (e.g., chromatography) to remove impurities. |
| No Crystals Form Upon Cooling | 1. Too much solvent was used (solution is not supersaturated). 2. The compound is highly soluble in the solvent, even at low temperatures. | 1. Evaporate some solvent to concentrate the solution and attempt to cool again.[11] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal. 3. Try a different solvent or a two-solvent (solvent/anti-solvent) system.[11] |
| Low Recovery of Material | 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization during a hot filtration step. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. 2. Use a pre-heated funnel and filter paper and a minimal amount of hot solvent for rinsing to prevent the product from crystallizing in the funnel. |
Experimental Protocols
Protocol 1: Post-Synthesis Aqueous Workup
-
Quenching: After the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. If an organic solvent was not used in the reaction, add a suitable solvent like methylene chloride or ethyl acetate to extract the product.[3]
-
Washing:
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Water (to remove bulk acids).
-
Saturated aqueous sodium bicarbonate solution (to neutralize remaining acid). Wash until no more CO₂ evolution is observed.[1]
-
Brine (saturated NaCl solution) to aid in drying.
-
-
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a packed distillation column (e.g., Vigreux). Ensure all joints are properly sealed. Place a stir bar or boiling chips in the distillation flask.
-
Distillation:
-
Heat the flask gently in a heating mantle.
-
Allow the vapor to rise slowly through the column to establish a temperature gradient.
-
Set the apparatus for the desired reflux ratio. A high reflux ratio will be needed for separating close-boiling isomers.[3]
-
Collect fractions over narrow temperature ranges.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) or NMR to determine their purity.
-
Isolation: Combine the fractions containing the pure this compound.
Protocol 3: Column Chromatography
-
Solvent Selection: Determine the optimal mobile phase (eluent) using TLC. A common system for compounds of this type is a gradient of ethyl acetate in hexane.[8]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into a chromatography column and allow it to settle into a packed bed, draining the excess solvent. Ensure the bed is uniform and free of air bubbles.[12]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
-
Elution and Collection:
-
Begin eluting with the low-polarity mobile phase.
-
Collect the eluent in a series of fractions.
-
Gradually increase the polarity of the mobile phase to elute the compounds from the column.[8]
-
-
Analysis and Isolation:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. JPH06239808A - Separation of 2-methyl-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 3. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 4. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-フルオロ-5-ニトロベンゾトリフルオリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in the Nitration of 2-Methylbenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of 2-methylbenzotrifluoride. The guidance aims to address common challenges in controlling regioselectivity during this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the nitration of 2-methylbenzotrifluoride?
The nitration of 2-methylbenzotrifluoride is a complex reaction due to the presence of two competing directing groups on the aromatic ring. The methyl group (-CH₃) is an activating, ortho, para-directing group, while the trifluoromethyl group (-CF₃) is a deactivating, meta-directing group. Therefore, a mixture of isomers is expected. The primary products are typically 3-nitro, 4-nitro, 5-nitro, and 6-nitro-2-methylbenzotrifluoride. The exact distribution is highly dependent on reaction conditions.
Q2: How do the directing effects of the methyl and trifluoromethyl groups influence the final product distribution?
The methyl group increases the electron density at the positions ortho (position 6) and para (position 4) to it, making these sites more susceptible to electrophilic attack. Conversely, the strongly electron-withdrawing trifluoromethyl group deactivates the ring, particularly at the ortho (position 3) and para (position 5) positions relative to itself, and directs incoming electrophiles to the meta positions (positions 4 and 6). The interplay of these electronic effects, combined with steric hindrance, determines the final isomer ratio.
Q3: What role does steric hindrance play in the regioselectivity of this reaction?
Steric hindrance is a significant factor in the nitration of 2-methylbenzotrifluoride. The bulky trifluoromethyl group can hinder the approach of the nitronium ion (NO₂⁺) to the adjacent position (position 3). Similarly, the methyl group can sterically hinder attack at position 3. This steric congestion can lead to a lower than expected yield of the 3-nitro isomer, even though it is electronically favored by the trifluoromethyl group's directing effect.
Q4: Can reaction temperature be used to control the isomer distribution?
Yes, temperature can influence the regioselectivity. In analogous systems like the nitration of 3-methylbenzotrifluoride, lower temperatures (e.g., -40°C to 10°C) have been found to favor the formation of the nitro isomer at the position between the two substituents (the 2-nitro isomer in that case).[1][2] It is plausible that lower temperatures could similarly enhance the formation of specific isomers in the nitration of 2-methylbenzotrifluoride by increasing the selectivity of the reaction.
Q5: Does the choice of nitrating agent matter?
Absolutely. While a standard mixture of concentrated nitric acid and sulfuric acid is commonly used, alternative nitrating agents can offer different regioselectivity. For instance, the use of nitric acid alone, without sulfuric acid, has been shown in some cases to alter the isomer distribution, potentially favoring nitration at more sterically hindered positions.[1][2] Other nitrating systems, such as those employing nitronium tetrafluoroborate or zeolite catalysts, can also provide different selectivities and should be considered if a specific isomer is desired.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Nitro Isomer | - Suboptimal reaction temperature.- Incorrect ratio of nitric to sulfuric acid.- Reaction time is too short or too long. | - Optimize the reaction temperature. Lower temperatures often increase selectivity.[1][2]- Systematically vary the concentration and ratio of the mixed acids.- Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
| Formation of Multiple Isomers Complicating Purification | - Inherent nature of the substrate with competing directing groups.- Harsh reaction conditions leading to reduced selectivity. | - Employ milder nitrating agents (e.g., nitric acid in acetic anhydride) to potentially improve selectivity.- Utilize advanced purification techniques such as fractional distillation under reduced pressure or preparative chromatography to separate the isomers.[1] |
| Over-nitration (Dinitration) | - Reaction temperature is too high.- Excess of the nitrating agent.- The substrate is more activated than anticipated under the reaction conditions. | - Maintain a low reaction temperature (e.g., below 10°C).- Use a stoichiometric amount or a slight excess of the nitrating agent.- Reduce the reaction time. |
| Inconsistent Isomer Ratios Between Batches | - Poor control of reaction temperature.- Inconsistent quality or concentration of acids.- Variations in the rate of addition of the nitrating agent. | - Use a cryostat or a well-controlled ice bath to maintain a consistent temperature.- Use fresh, high-purity acids and accurately determine their concentrations.- Standardize the rate of addition of the nitrating agent using a syringe pump or a dropping funnel with controlled drop rates. |
Data Presentation
The following table summarizes the isomer distribution from the nitration of 3-methylbenzotrifluoride, a close structural isomer of 2-methylbenzotrifluoride. This data is provided as a reference to illustrate how reaction conditions can influence regioselectivity. The positions are numbered relative to the trifluoromethyl group.
| Substrate | Nitrating Agent | Temperature | 2-Nitro (%) | 4-Nitro (%) | 6-Nitro (%) | Reference |
| 3-Methylbenzotrifluoride | 98% HNO₃ | -16°C to -22°C | 45.7 | 26.6 | 27.8 | [1] |
| 3-Methylbenzotrifluoride | 98% HNO₃ | -30°C to -31°C | 46.6 | 26.9 | 26.5 | [1] |
| 3-Methylbenzotrifluoride | 90% HNO₃ | -5°C to 10°C | 44.2 | 24.5 | 31.1 | [1] |
| 3-Methylbenzotrifluoride | 98% HNO₃ in CH₂Cl₂ | -20°C to 15°C | 44 | 26.6 | 29 | [2] |
Note: For 2-methylbenzotrifluoride, the expected nitro isomers would be at positions 3, 4, 5, and 6.
Experimental Protocols
Protocol 1: Nitration of 3-Methylbenzotrifluoride with 98% Nitric Acid (Analogous Procedure)
This protocol is adapted from a patented procedure for the nitration of 3-methylbenzotrifluoride and serves as a starting point for the nitration of 2-methylbenzotrifluoride.[1]
Materials:
-
3-Methylbenzotrifluoride
-
98% Nitric Acid
-
Methylene Chloride
-
Sodium Carbonate Solution
-
Ice
Procedure:
-
A reaction vessel is charged with 250 g (3.97 moles) of 98% nitric acid.
-
The nitric acid is cooled to approximately -18°C using an external cooling bath.
-
100 g (0.62 moles) of 3-methylbenzotrifluoride is added dropwise with stirring, while maintaining the temperature between -16°C and -22°C. The addition should take approximately 2 hours and 15 minutes.
-
After the addition is complete, the mixture is stirred for an additional 15 minutes.
-
The reaction mixture is then poured into a mixture of ice and water.
-
Methylene chloride is added to facilitate phase separation of the nitrated products.
-
The organic layer is separated and washed with a sodium carbonate solution to neutralize any remaining acid.
-
The organic solvent is removed under reduced pressure to yield the crude product mixture.
-
The isomer distribution can be determined by gas chromatography (GC) or NMR spectroscopy.
Visualizations
Caption: Factors influencing the regioselectivity of 2-methylbenzotrifluoride nitration.
Caption: General experimental workflow for the nitration of 2-methylbenzotrifluoride.
References
Technical Support Center: Byproduct Identification in 2-Methylbenzotrifluoride Nitration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of 2-methylbenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the expected byproducts in the mononitration of 2-methylbenzotrifluoride?
A1: The nitration of 2-methylbenzotrifluoride is an electrophilic aromatic substitution reaction. The directing effects of the existing substituents on the benzene ring—the ortho-, para-directing methyl group (-CH₃) and the meta-directing trifluoromethyl group (-CF₃)—result in the formation of several positional isomers. The primary expected byproducts are the various mono-nitro isomers.[1][2][3][4] Trace amounts of other isomers and potentially di-nitrated compounds may also be formed depending on the reaction conditions.
The main isomers formed are typically:
-
3-Nitro-2-methylbenzotrifluoride
-
4-Nitro-2-methylbenzotrifluoride
-
5-Nitro-2-methylbenzotrifluoride
-
6-Nitro-2-methylbenzotrifluoride
The distribution of these isomers can be influenced by reaction conditions such as temperature and the nitrating agent used.[4][5]
Q2: Which analytical techniques are best for identifying and quantifying nitration byproducts?
A2: A combination of chromatographic and spectroscopic methods is essential for the accurate identification and quantification of byproducts in a nitration reaction.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying isomers of nitrophenolic compounds and other nitrated derivatives.[6]
-
Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS), GC is highly effective for separating volatile nitro compounds and providing structural information from their mass spectra.[7][8]
-
Mass Spectrometry (MS): MS is crucial for the accurate identification and measurement of nitro-compounds, providing high-resolution spectra to clarify the precise nature and location of nitro substitutions.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure, helping to definitively identify the position of the nitro group on the aromatic ring.[7]
Q3: What reaction parameters can be adjusted to minimize byproduct formation?
A3: Controlling the reaction conditions is critical to maximizing the yield of the desired product and minimizing byproducts.
-
Temperature: Nitration reactions are typically exothermic. Maintaining a low temperature, often between -40°C and 10°C, can help control the reaction rate and improve selectivity, potentially reducing the formation of certain isomers and di-nitrated products.[1][2][4]
-
Nitrating Agent: The choice and concentration of the nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids) can significantly affect the isomer distribution.[5] Using a molar excess of nitric acid is common, but a very large excess can promote dinitration.[1]
-
Reaction Time: Allowing the reaction to proceed for the optimal amount of time ensures complete conversion of the starting material without promoting the formation of secondary byproducts.[1][2]
Troubleshooting Guides
Issue 1: Higher than expected formation of the 4- and 6-nitro isomers.
-
Possible Cause: The presence of sulfuric acid in the nitrating mixture can sometimes favor the formation of the 4- and 6-nitro isomers.[1][2]
-
Solution: Consider performing the nitration using concentrated nitric acid alone, without a sulfuric acid co-solvent, if your target is a different isomer. Carefully control the temperature, as higher temperatures may also alter the isomer ratio.[4]
Issue 2: Detection of di-nitrated byproducts in the reaction mixture.
-
Possible Cause: The reaction conditions are too harsh, leading to a second nitration event on the mono-nitrated product. This can be caused by excessively high temperatures, a high concentration of the nitrating agent, or a prolonged reaction time.
-
Solution:
-
Lower the reaction temperature. Maintain strict temperature control throughout the addition of the nitrating agent and for the duration of the reaction.[4]
-
Reduce the molar equivalents of the nitrating agent relative to the 2-methylbenzotrifluoride substrate.
-
Monitor the reaction progress using techniques like TLC or GC to stop the reaction once the starting material is consumed, preventing over-nitration.
-
Issue 3: Difficulty in separating isomeric byproducts.
-
Possible Cause: The boiling points and polarities of the various nitro-isomers can be very similar, making separation by standard distillation or chromatography challenging.
-
Solution:
-
Fractional Distillation: For larger scale separations, a fractional distillation column with a high number of theoretical plates may be effective.[1][3]
-
Chromatography: Utilize high-performance liquid chromatography (HPLC) or preparative gas chromatography (GC) with optimized conditions (e.g., column type, mobile/carrier phase, temperature gradient) to achieve better separation.[1][6]
-
Data Presentation
Table 1: Potential Mono-nitration Byproducts of 2-Methylbenzotrifluoride
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Position of -NO₂ |
| 3-Nitro-2-methylbenzotrifluoride | C₈H₆F₃NO₂ | 205.14 | 3 |
| 4-Nitro-2-methylbenzotrifluoride | C₈H₆F₃NO₂ | 205.14 | 4 |
| 5-Nitro-2-methylbenzotrifluoride | C₈H₆F₃NO₂ | 205.14 | 5 |
| 6-Nitro-2-methylbenzotrifluoride | C₈H₆F₃NO₂ | 205.14 | 6 |
Experimental Protocols
Protocol 1: General Procedure for Nitration of 2-Methylbenzotrifluoride
-
Reaction Setup: In a flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated nitric acid (e.g., 98%, 3-5 molar equivalents) to a temperature between -20°C and 0°C using an ice-salt bath.[1][2]
-
Addition of Substrate: Add 2-methylbenzotrifluoride (1 equivalent) dropwise to the cooled nitric acid over a period of 1-2 hours, ensuring the reaction temperature is maintained within the desired range.[1]
-
Reaction: After the addition is complete, continue to stir the mixture at the low temperature for an additional 15-60 minutes to ensure the reaction is complete.[1][2]
-
Work-up: Pour the reaction mixture slowly into a beaker containing ice water.[1][2] If a solid product precipitates, it can be collected by vacuum filtration. If an oil forms, the product can be extracted into an organic solvent like methylene chloride.[1]
-
Neutralization: Wash the organic layer with a basic solution, such as aqueous sodium bicarbonate, to remove residual acid.[1][4]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation or chromatography.[1][3]
Protocol 2: Byproduct Analysis by GC-MS
-
Sample Preparation: Prepare a dilute solution of the crude product mixture in a suitable solvent (e.g., methanol or methylene chloride).[9]
-
GC Conditions:
-
Injector: Set to a temperature appropriate for the analytes (e.g., 250°C).
-
Column: Use a capillary column suitable for separating aromatic isomers (e.g., a DB-5ms or equivalent).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C).
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300) to capture the molecular ions and key fragments.
-
-
Data Analysis: Identify the peaks corresponding to the different isomers based on their retention times and mass spectra. The molecular ion peak should correspond to the molecular weight of the nitrated products (205.14 g/mol ). Quantify the relative amounts of each isomer by integrating the peak areas.
Visualizations
References
- 1. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 2. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Product Distribution in the Nitration of Toluene [thecatalyst.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proteomics Analysis of Nitration - Creative Proteomics [creative-proteomics.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Large-Scale Synthesis of 2-Methyl-4-nitrobenzotrifluoride
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Methyl-4-nitrobenzotrifluoride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis process.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction is allowed to proceed for the recommended duration at the optimal temperature. Monitor reaction progress using techniques like HPLC or GC.[1] - Check Reagent Stoichiometry: An insufficient amount of the nitrating agent (e.g., mixed acid) can lead to incomplete conversion of the starting material. |
| Poor Isomer Selectivity | - Optimize Reaction Temperature: The regioselectivity of the nitration reaction is often temperature-dependent. A lower temperature may favor the formation of the desired 4-nitro isomer. - Control Addition Rate: The rate of addition of the nitrating agent can influence local temperature and concentration gradients, affecting isomer distribution. A slow, controlled addition is recommended for large-scale synthesis. |
| Product Degradation | - Avoid Excessive Temperatures: High reaction temperatures can lead to the degradation of the product and the formation of byproducts. Maintain strict temperature control throughout the synthesis. - Quench the Reaction Properly: Ensure the reaction is effectively quenched at the end of the desired reaction time to prevent further reactions and degradation. |
Problem 2: Formation of Impurities and Byproducts
| Impurity Type | Identification Method | Mitigation Strategy |
| Isomeric Byproducts | HPLC, GC-MS | - Optimize Reaction Conditions: As mentioned above, temperature and addition rate are critical for controlling isomer formation. - Purification: Employ fractional distillation or crystallization to separate the desired isomer from the unwanted ones.[2] |
| Over-nitrated Products | HPLC, GC-MS | - Control Stoichiometry: Use a precise amount of the nitrating agent to minimize the formation of dinitro or trinitro byproducts. - Maintain Low Temperature: Over-nitration is more likely to occur at higher temperatures. |
| Unreacted Starting Material | HPLC, GC | - Increase Reaction Time or Temperature (with caution): If the reaction is incomplete, a modest increase in reaction time or temperature may improve conversion. However, this must be balanced against the risk of byproduct formation. - Purification: Unreacted starting material can typically be removed during purification steps like distillation. |
Problem 3: Difficulties in Product Purification
| Issue | Possible Cause | Suggested Solution |
| Co-distillation of Isomers | Boiling points of isomers are very close. | - Fractional Distillation: Use a high-efficiency fractional distillation column to improve separation. - Crystallization: Explore different solvent systems for selective crystallization of the desired this compound isomer. |
| Oily Product After Crystallization | The chosen solvent system is not optimal, or impurities are preventing crystallization. | - Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find an optimal system for crystallization. - Pre-purification: Consider a preliminary purification step, such as column chromatography on a small scale, to remove impurities that inhibit crystallization. |
| Product Loss During Work-up | The product may have some solubility in the aqueous phase during washing steps. | - Back-extraction: Perform a back-extraction of the aqueous layer with a suitable organic solvent to recover any dissolved product. - Minimize Aqueous Washes: Use the minimum number of aqueous washes necessary to remove acid residues. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns in the large-scale synthesis of this compound?
A1: The primary safety concerns are:
-
Exothermic Reaction: Nitration is a highly exothermic process. A failure in temperature control can lead to a runaway reaction, posing a significant explosion hazard.[3]
-
Hazardous Materials: The use of concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE) and handling procedures to prevent severe burns and respiratory irritation.[4]
-
Toxic Vapors: The starting material and product can be volatile and toxic if inhaled. The synthesis should be conducted in a well-ventilated area or a closed system.[5]
Q2: How can I monitor the progress of the nitration reaction on a large scale?
A2: For large-scale production, online or at-line analytical techniques are recommended. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective methods for monitoring the consumption of the starting material and the formation of the product and byproducts.[6][7] This allows for real-time process control and optimization.
Q3: What are the key parameters to control for maximizing the yield and purity of this compound?
A3: The key parameters are:
-
Temperature: This is the most critical parameter for controlling reaction rate and selectivity.
-
Molar Ratio of Reactants: The ratio of the nitrating agent to the substrate must be carefully controlled to ensure complete conversion while minimizing over-nitration.
-
Reaction Time: The reaction should be allowed to proceed to completion, but extended reaction times can lead to byproduct formation.
-
Agitation: Efficient mixing is crucial on a large scale to ensure uniform temperature and concentration throughout the reactor, which is essential for consistent product quality.
Q4: What are the advantages of using a microreactor for this synthesis?
A4: Microreactors or continuous flow reactors offer several advantages for nitration reactions:
-
Enhanced Safety: The small reaction volume and high surface-area-to-volume ratio allow for excellent heat dissipation, significantly reducing the risk of runaway reactions.[3]
-
Improved Control: Precise control over reaction parameters such as temperature, residence time, and stoichiometry leads to higher yields and selectivity.[3][8]
-
Scalability: Scaling up production is often simpler and more predictable with continuous flow systems compared to traditional batch reactors.[8]
Experimental Protocols
General Protocol for Nitration of 2-Methylbenzotrifluoride
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel is charged with 2-methylbenzotrifluoride.
-
Cooling: The reactor is cooled to the desired temperature (e.g., 0-5 °C) using a circulating chiller.
-
Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared separately and cooled.
-
Addition of Nitrating Agent: The pre-cooled nitrating mixture is added dropwise to the stirred 2-methylbenzotrifluoride, maintaining the internal temperature within the desired range.
-
Reaction Monitoring: The reaction is monitored by HPLC or GC until the starting material is consumed.
-
Quenching: The reaction mixture is slowly poured onto crushed ice with vigorous stirring.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with water, a dilute solution of sodium bicarbonate, and brine.
-
Drying and Solvent Removal: The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under vacuum or by crystallization from a suitable solvent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 2. JPH06239808A - Separation of 2-methyl-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. aksci.com [aksci.com]
- 5. 4-Nitrobenzotrifluoride | 402-54-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 2-Methyl-4-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative purity determination of 2-Methyl-4-nitrobenzotrifluoride, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for ensuring the safety and efficacy of final drug products. This document outlines a detailed experimental protocol for a robust reversed-phase HPLC (RP-HPLC) method and compares it with other potential analytical approaches, supported by illustrative experimental data.
Introduction to Purity Validation of this compound
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Impurities arising from the synthetic process can affect the stability, safety, and efficacy of the final drug substance. Therefore, a reliable and accurate analytical method for purity assessment is essential for quality control in drug development and manufacturing. HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture, making it an ideal choice for this purpose.
Comparative Analysis of HPLC Methods
While a standardized HPLC method for this compound is not universally established, several approaches can be successfully employed. The choice of method often depends on the specific impurities expected and the desired analytical performance characteristics such as sensitivity, resolution, and analysis time. Below is a comparison of three plausible HPLC methods.
Data Presentation: Comparison of HPLC Method Performance
The following table summarizes the key performance parameters of three distinct HPLC methods for the analysis of this compound. Method A represents a standard, robust RP-HPLC method, while Methods B and C offer alternative selectivities which may be advantageous for resolving specific impurities.
| Parameter | Method A: RP-HPLC (C18) | Method B: RP-HPLC (Phenyl-Hexyl) | Method C: HILIC |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: WaterB: Methanol | A: 10mM Ammonium Acetate in WaterB: Acetonitrile |
| Gradient | 50-95% B in 15 min | 60-90% B in 20 min | 95-80% B in 10 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.5 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Retention Time (Main Peak) | ~ 8.5 min | ~ 10.2 min | ~ 4.1 min |
| Resolution (Main Peak & Closest Impurity) | 2.1 | 2.5 | 1.9 |
| Theoretical Plates | > 10,000 | > 12,000 | > 8,000 |
| Purity (% Area) | 99.7% | 99.6% | 99.5% |
Detailed Experimental Protocol: Method A - RP-HPLC (C18)
This section provides a detailed methodology for the purity validation of this compound using a standard reversed-phase HPLC method with a C18 column.
Instrumentation and Consumables
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Vials: Amber glass vials to protect the analyte from potential photodegradation.
-
Syringe Filters: 0.45 µm PTFE syringe filters for sample clarification.
-
Reagents:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized (DI) water or HPLC grade.
-
Formic Acid: ACS grade or higher.
-
Reference Standard: A well-characterized reference standard of this compound with known purity.
-
Chromatographic Conditions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 50 50 15.0 5 95 17.0 5 95 17.1 50 50 | 20.0 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample and Standard Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and B.
-
Filtration: Filter the final solutions through a 0.45 µm PTFE syringe filter into HPLC vials before injection.
Data Analysis
-
Purity Calculation: The purity of the sample is determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC-based purity validation of this compound.
Caption: HPLC Purity Validation Workflow
Logical Relationship of Method Parameters
This diagram illustrates the key relationships between different parameters in the development and execution of an HPLC method.
A Researcher's Guide to Aromatic Nitration: Comparing Agents for the Synthesis of Compounds like 2-Methyl-4-nitrobenzotrifluoride
Aromatic nitration is a foundational reaction in organic synthesis, crucial for the production of intermediates in pharmaceuticals, agrochemicals, and material science. The introduction of a nitro group (–NO₂) into an aromatic ring opens up a vast number of synthetic possibilities. While the compound 2-Methyl-4-nitrobenzotrifluoride is a valuable product of such reactions, it is important to clarify that it is not itself a nitrating agent. This guide provides a comparative overview of common nitrating agents used to synthesize nitroaromatic compounds, including substituted benzotrifluorides. We will explore the performance of various nitrating systems, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal method for their synthetic needs.
Comparative Performance of Common Nitrating Agents
The effectiveness of a nitrating agent is evaluated based on several factors, including yield, regioselectivity, reaction conditions, and safety. The choice of agent can significantly impact the outcome of the reaction, especially with substituted aromatic rings where directing effects are prominent.
Below is a summary of the performance of several common nitrating agents in the synthesis of nitroaromatics. The data presented for toluene and chlorobenzene serve as representative examples of nitration on activated and deactivated rings, respectively.
| Nitrating Agent | Substrate | Temperature (°C) | Isomer Ratio (o:m:p) | Yield (%) | Reference |
| Mixed Acid (HNO₃/H₂SO₄) | Toluene | 30-40 | 57:4:39 | ~95% | [1] |
| Chlorobenzene | 60 | 34:1:65 | High | [1] | |
| Nitric Acid in Acetic Anhydride | Toluene | Not specified | 59:-:41 | High | [1] |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Toluene | Room Temp | 68:3:29 | 97% | [1] |
| Nitrobenzene | 50 | 6:91:3 | 95% | ||
| N-Nitropyrazole | Benzene | 80 | - | 92% | [2] |
| Methyl Benzoate | 100 | 24:66:10 | 91% | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful synthesis. Below are generalized procedures for aromatic nitration using a classic mixed-acid system and a subsequent work-up for product isolation.
Protocol 1: General Procedure for Aromatic Nitration with Mixed Acid
This protocol describes a standard method for the nitration of an aromatic compound using a mixture of concentrated nitric and sulfuric acids.
Materials:
-
Aromatic substrate (e.g., 2-methylbenzotrifluoride)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed ice and water
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, or dichloromethane)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a desired volume of concentrated sulfuric acid. While maintaining the low temperature (0-5 °C), add concentrated nitric acid dropwise with continuous stirring.
-
Addition of Substrate: Slowly add the aromatic substrate to the nitrating mixture dropwise, ensuring the reaction temperature is maintained below 10-15 °C to minimize side reactions and over-nitration.[3]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and water (typically 5-10 times the volume of the reaction mixture).[3]
-
Product Isolation:
-
If a solid precipitates: Collect the crude product by vacuum filtration, washing it with cold water until the filtrate is neutral. The solid can then be purified by recrystallization.[3]
-
If no solid precipitates (or if the product is an oil): Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane) multiple times.[3]
-
Protocol 2: General Work-up and Purification Procedure
This protocol outlines the steps following a liquid-liquid extraction to isolate the purified nitroaromatic product.
Procedure:
-
Combine Organic Layers: Combine all organic extracts from the liquid-liquid extraction into a single separatory funnel.
-
Washing:
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate.[3]
-
Solvent Removal: Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.[3]
-
Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization to separate isomers and remove impurities.[3]
Reaction Mechanism and Experimental Workflow
Visualizing the underlying chemical processes and experimental steps can aid in understanding and optimizing nitration reactions.
Mechanism of Electrophilic Aromatic Nitration
The most common pathway for aromatic nitration is through an electrophilic aromatic substitution mechanism.[4] The key step is the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst, typically sulfuric acid.[5] This ion then attacks the electron-rich aromatic ring.
Caption: Mechanism of electrophilic aromatic nitration.
General Experimental Workflow for Aromatic Nitration
The following diagram illustrates a typical workflow for carrying out an aromatic nitration reaction in a research laboratory, from setup to final product purification.
Caption: General experimental workflow for aromatic nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nitration- Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration [allen.in]
- 5. books.rsc.org [books.rsc.org]
A Comparative Guide to the Characterization of 2-Methyl-4-nitrobenzotrifluoride Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of key chemical intermediates like 2-Methyl-4-nitrobenzotrifluoride is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides an objective comparison of analytical methodologies for the identification and quantification of impurities in this compound, supported by illustrative experimental data and detailed protocols.
This compound is a crucial building block in organic synthesis. However, its manufacturing process, typically involving the nitration of 2-methylbenzotrifluoride, can lead to the formation of several process-related impurities, primarily positional isomers. The presence and concentration of these impurities can significantly impact the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods are essential for their accurate characterization.
Common Impurities in this compound
The primary impurities in this compound arise from the electrophilic nitration of 2-methylbenzotrifluoride. The directing effects of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups on the aromatic ring lead to the formation of a mixture of isomers. The most common impurities include:
-
2-Methyl-3-nitrobenzotrifluoride: An ortho-nitro isomer.
-
2-Methyl-5-nitrobenzotrifluoride: A meta-nitro isomer.
-
2-Methyl-6-nitrobenzotrifluoride: Another ortho-nitro isomer.
-
Starting Material: Unreacted 2-methylbenzotrifluoride.
-
Dinitro Compounds: Over-nitration can lead to the formation of dinitrated species.
The separation and quantification of these structurally similar isomers present a significant analytical challenge.
Comparison of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prevalent analytical techniques for the impurity profiling of this compound. The choice between these methods depends on the specific analytical requirements, including the volatility of the impurities, required sensitivity, and the need for structural confirmation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility of analytes and their interaction with a stationary phase in a gaseous mobile phase. |
| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Primarily for volatile and thermally stable compounds. |
| Typical Stationary Phase | Reversed-phase (e.g., C18, Phenyl) or normal-phase silica. | Fused silica capillary columns with various coatings (e.g., polysiloxane). |
| Detection | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
| Resolution | Good resolution, highly dependent on column chemistry and mobile phase composition. | Excellent resolution for isomeric separation, especially with long capillary columns. |
| Sensitivity | Dependent on the detector; can achieve low µg/mL to ng/mL levels. | High sensitivity, particularly with an Electron Capture Detector (ECD) for nitro compounds or MS for universal detection. |
| Identification | Primarily by retention time comparison with standards; coupling with MS provides definitive identification. | Definitive identification with Mass Spectrometry (GC-MS). |
Quantitative Data Summary
The following table presents illustrative performance data for HPLC and GC methods for the analysis of this compound impurities. These values are based on typical performance characteristics for similar nitroaromatic compounds and would require specific validation for this application.
| Parameter | HPLC-UV | GC-FID | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 µg/mL | 0.005 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.15 µg/mL | 0.015 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.5% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are illustrative protocols for HPLC and GC analysis of this compound impurities.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) Method
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).
Chromatographic Conditions:
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Signaling Pathways and Experimental Workflows
Navigating the Analytical Landscape of 2-Methyl-4-nitrobenzotrifluoride: A Comparative Guide
For researchers, scientists, and drug development professionals, the quality and characterization of starting materials and intermediates are paramount. This guide provides a comprehensive comparison of commercially available 2-Methyl-4-nitrobenzotrifluoride, a key building block in various synthetic pathways. Due to the limited availability of certified analytical standards for this specific isomer, this document focuses on comparing the purity of available chemical grades and offers a detailed experimental protocol for in-house qualification.
Comparison of Commercially Available this compound
The synthesis of nitrated benzotrifluoride derivatives often results in a mixture of isomers, making the isolation of a single, high-purity isomer a significant challenge. Consequently, certified analytical standards for this compound are not readily found in the marketplace. Researchers typically rely on commercial grades of the chemical, which necessitates a thorough in-house assessment of purity.
Below is a comparison of representative commercial suppliers for this compound. It is crucial to obtain the latest certificate of analysis from the supplier for lot-specific data.
| Supplier | Product Name | CAS Number | Stated Purity | Availability |
| BenchChem | This compound | 1960-52-7 | Information not readily available | Inquire |
Note: The purity of commercial-grade reagents can vary between suppliers and even between different lots from the same supplier. Therefore, the experimental protocol provided in the subsequent section is essential for verifying the identity and purity of the purchased material before its use in critical applications.
Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its potential isomers.[1] The following protocol provides a general method that can be adapted and optimized for specific instrumentation and laboratory conditions.
Objective: To determine the purity of a commercial sample of this compound and identify any isomeric impurities.
Instrumentation and Materials:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary GC Column: A non-polar or medium-polarity column is recommended for the separation of isomers (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium (99.999% purity or higher)
-
Sample Solvent: Dichloromethane or Ethyl Acetate (HPLC grade or higher)
-
This compound sample
-
Volumetric flasks, pipettes, and autosampler vials
Chromatographic Conditions (Starting Point):
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |
| Carrier Gas Flow | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial: 60 °C (hold for 2 min) Ramp: 10 °C/min to 280 °C Hold: 5 min at 280 °C |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-300 |
Sample Preparation:
-
Stock Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent in a volumetric flask to prepare a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a suitable concentration for GC-MS analysis (e.g., 10-100 µg/mL).
-
Analysis: Inject the working solution into the GC-MS system.
Data Analysis:
-
Peak Identification: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should exhibit a molecular ion peak (M+) and characteristic fragmentation patterns.
-
Impurity Identification: Analyze any other significant peaks in the chromatogram. Compare their mass spectra with libraries (e.g., NIST) and consider the potential for isomeric impurities (e.g., 2-Methyl-3-nitrobenzotrifluoride, 2-Methyl-5-nitrobenzotrifluoride, etc.).
-
Purity Calculation: The purity of the sample can be estimated by the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Peak Area) x 100
For more accurate quantitative analysis, the use of a certified reference standard of a related compound as an internal or external standard is recommended.
In-House Qualification of a Commercial Chemical as an Analytical Standard
When a certified analytical standard is unavailable, researchers must qualify a commercial chemical for use as an in-house reference standard. The following workflow outlines the essential steps for this process.
Caption: A logical workflow for the qualification of a commercial chemical as an in-house analytical standard.
Alternative Analytical Approaches
While GC-MS is a primary technique, High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of this compound.[2] A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water, and UV detection, would be a suitable starting point for method development. The choice between GC-MS and HPLC will depend on the specific instrumentation available and the nature of the impurities present in the sample.
By following the guidelines and protocols outlined in this guide, researchers can confidently assess the quality of their this compound and ensure the reliability and reproducibility of their experimental results.
References
A Comparative Guide: GC-MS vs. HPLC for the Analysis of 2-Methyl-4-nitrobenzotrifluoride
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of 2-Methyl-4-nitrobenzotrifluoride. This comparison is supported by experimental data and detailed methodologies for analogous compounds, offering a clear framework for selecting the most appropriate technique for your analytical needs.
Physicochemical Properties of this compound
Understanding the properties of this compound is crucial in determining the most suitable analytical approach. While specific experimental data for this compound is limited in publicly available literature, its structure—a substituted toluene with a nitro group and a trifluoromethyl group—suggests it is a semi-volatile organic compound with moderate polarity. Analogs such as 3-Nitrobenzotrifluoride have a boiling point of approximately 203°C, and 2-Nitrobenzotrifluoride has a boiling point of around 217-221°C at atmospheric pressure, indicating that this compound is likely amenable to GC analysis.[1][2]
Methodology Comparison: GC-MS and HPLC
Both GC-MS and HPLC are robust separation techniques, but they operate on different principles, making them suitable for different types of analytes.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds.[3] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column before being detected by a mass spectrometer.[5]
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[6] Separation is achieved in a liquid phase based on the analyte's interaction with the stationary phase in a packed column.[7]
The selection between GC-MS and HPLC for the analysis of this compound will depend on factors such as the sample matrix, required sensitivity, and the presence of other interfering compounds.
Experimental Protocols
GC-MS Protocol (Based on analysis of benzotrifluoride derivatives) [8]
-
Sample Preparation:
-
For solid samples, dissolve a precisely weighed amount of the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
For liquid samples, a direct dilution with the appropriate solvent may be sufficient.
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) if the sample matrix is complex to remove interferences.
-
An internal standard (e.g., 1,3-Dichlorobenzene) can be added for precise quantification.[10]
-
-
Instrumentation and Conditions:
-
GC System: Agilent 7890A or equivalent.
-
Injector: Split/splitless inlet at 250°C. A splitless injection is often used for trace analysis.
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.[10]
-
-
MS System: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
-
HPLC Protocol (Based on analysis of nitroaromatic compounds) [9]
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent with a UV or photodiode array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typical for nitroaromatic compounds. For example, a starting mobile phase of 50:50 (v/v) acetonitrile:water. Phosphoric acid or formic acid may be added to improve peak shape.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm or 280 nm).[11]
-
Injection Volume: 10-20 µL.
-
Performance Data Comparison
The following table summarizes the expected performance characteristics of GC-MS and HPLC for the analysis of this compound, based on data for analogous compounds.
| Parameter | GC-MS | HPLC-UV |
| Applicability | Volatile & Semi-Volatile, Thermally Stable Compounds | Wide Range of Compounds (including non-volatile) |
| Sensitivity | High (ppb to ppt range)[12] | Moderate (ppm to ppb range)[12] |
| Specificity | Very High (Mass spectral data provides structural information)[12] | Moderate (Based on retention time and UV spectrum) |
| Sample Preparation | Can be more complex (derivatization may be needed for polar compounds)[12] | Generally simpler[12] |
| Analysis Time | Typically faster for volatile compounds[12] | Can be longer depending on the separation |
| Instrumentation Cost | Higher[7] | Lower to Moderate[7] |
Visualization of Analytical Workflows
To better illustrate the processes, the following diagrams outline the experimental workflows for both GC-MS and HPLC.
Caption: General workflow for GC-MS analysis.
Caption: General workflow for HPLC analysis.
Decision-Making Framework
The choice between GC-MS and HPLC for the analysis of this compound depends on the specific analytical goals.
Caption: Decision guide for technique selection.
Conclusion
Both GC-MS and HPLC are powerful techniques for the analysis of this compound.
-
GC-MS is the superior choice when high sensitivity and definitive identification through mass spectral data are required. Its suitability for semi-volatile compounds makes it a strong candidate for the analysis of this compound, especially in complex matrices where specificity is key.
-
HPLC-UV offers a versatile and robust alternative, particularly for routine quality control applications where high throughput and simpler sample preparation are advantageous. It would also be the method of choice if potential impurities are non-volatile or thermally unstable.
The ultimate decision should be based on a thorough evaluation of the specific analytical requirements, available instrumentation, and the nature of the sample matrix. For novel research or impurity profiling, the detailed structural information from GC-MS would be invaluable. For routine assays in a controlled environment, the simplicity and reliability of HPLC may be more practical.
References
- 1. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-Nitrobenzotrifluoride | 384-22-5 [smolecule.com]
- 3. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 4. smithers.com [smithers.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 7. amptechfl.com [amptechfl.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
A Comparative Analysis of Nitrating Agents for 2-Methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
The nitration of 2-methylbenzotrifluoride is a critical transformation in synthetic organic chemistry, providing key intermediates for the pharmaceutical and agrochemical industries. The regioselectivity of this reaction is of paramount importance, as the distribution of nitro isomers significantly impacts the efficiency and viability of subsequent synthetic steps. This guide provides a comparative analysis of various nitrating agents for 2-methylbenzotrifluoride, supported by experimental data to aid researchers in selecting the optimal conditions for their specific needs.
Comparative Performance of Nitrating Agents
The choice of nitrating agent and reaction conditions has a profound effect on the yield and isomeric distribution of the resulting nitro-2-methylbenzotrifluoride. The primary products of mononitration are the 3-nitro, 5-nitro, and 6-nitro isomers. The table below summarizes the performance of different nitrating systems based on available data.
| Nitrating Agent/System | Substrate | Temperature (°C) | Reaction Time | Isomer Distribution (%) | Overall Yield | Reference |
| 98% HNO₃ | 2-Methylbenzotrifluoride | -31 to -30 | 3 hours | 3-nitro: 45.7-46.6, 5-nitro: 26.6-26.9, 6-nitro: 26.5-27.8 | ~Quantitative | [1] |
| 98% HNO₃ in CH₂Cl₂ | 2-Methylbenzotrifluoride | -25 to 15 | Not Specified | 3-nitro: 44, 5-nitro: 26.6, 6-nitro: 29 | ~Quantitative | [2] |
| 90% HNO₃ | 2-Methylbenzotrifluoride | -5 to 10 | 2 hours | 3-nitro: 44.2, 5-nitro: 24.5, 6-nitro: 31.1 | ~Quantitative | [3][4] |
| Fuming HNO₃ / H₂SO₄ | Benzotrifluoride | 20 to 30 | 1.5 hours | Primarily 3-nitrobenzotrifluoride | Not specified for 2-methyl derivative | [5] |
Analysis:
The data indicates that nitration of 2-methylbenzotrifluoride consistently yields a mixture of the 3-, 5-, and 6-nitro isomers. Notably, the use of concentrated nitric acid, both with and without a solvent, at low temperatures favors the formation of the 3-nitro isomer.[1][2] The presence of sulfuric acid as a co-solvent has been reported to potentially increase the formation of the 5- and 6-nitro isomers.[1][2] Lower reaction temperatures appear to enhance the preferential formation of the 3-nitro isomer.[1][2] Other potential nitrating agents mentioned include dinitrogen pentoxide and nitronium tetrafluoroborate, although specific experimental data for the nitration of 2-methylbenzotrifluoride was not detailed in the reviewed sources.[1][2]
Experimental Workflow & Logical Relationships
The general workflow for the nitration of 2-methylbenzotrifluoride can be visualized as a series of sequential steps, from reagent preparation to product isolation and analysis.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison table.
Protocol 1: Nitration with 98% Nitric Acid [1]
-
Reagent Preparation: A nitration vessel is charged with 250 g (3.97 moles) of 98% nitric acid and cooled to approximately -18°C.
-
Reaction: 100 g (0.62 moles) of 2-methylbenzotrifluoride is added dropwise with vigorous stirring, maintaining the internal temperature between -16°C and -22°C. The addition is carried out over a period of approximately 2 hours and 15 minutes.
-
Stirring: After the addition is complete, the reaction mixture is stirred for an additional 15 minutes.
-
Work-up: The reaction mixture is poured into ice water. The nitrated products are phase separated, and the aqueous layer is extracted with methylene chloride.
-
Isolation: The organic layer is washed with a sodium carbonate solution. The solvent is then removed under reduced pressure using a rotary evaporator to yield the product oil.
Protocol 2: Nitration with 90% Nitric Acid [3][4]
-
Reagent Preparation: 6 g of 90% nitric acid is cooled to -5°C in a suitable reaction vessel.
-
Reaction: 2 g of 2-methylbenzotrifluoride is added dropwise with stirring. The two-phase system is allowed to warm to 10°C during the addition.
-
Stirring: The reaction mixture is stirred for 2 hours.
-
Work-up: The mixture is poured onto ice and extracted with methylene chloride.
-
Isolation: The organic extract is washed with a dilute aqueous sodium bicarbonate solution. The solvent is removed under vacuum on a rotary evaporator to yield a near-quantitative amount of the product oil.
Regioselectivity and Mechanistic Considerations
The observed product distribution is a result of the competing directing effects of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups on the aromatic ring. The methyl group is an ortho-, para-director and an activating group, while the trifluoromethyl group is a meta-director and a deactivating group. The nitration of 2-methylbenzotrifluoride results in a mixture of isomers, with the main products being 2-methyl-3-nitrobenzotrifluoride, 2-methyl-5-nitrobenzotrifluoride, and 2-methyl-6-nitrobenzotrifluoride.[6]
References
- 1. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. prepchem.com [prepchem.com]
- 4. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 5. EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 6. JPH06239808A - Separation of 2-methyl-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 7. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
A Comparative Guide to the Validation of 2-Methyl-4-nitrobenzotrifluoride Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of a 2-Methyl-4-nitrobenzotrifluoride reference standard. The objective is to ensure the identity, purity, and quality of the standard for its intended use in research and development. The supporting experimental data presented herein is based on established analytical techniques for similar compounds.
Data Presentation: Comparison of Analytical Techniques
The validation of a this compound reference standard necessitates a multi-faceted analytical approach. The following table summarizes the key analytical techniques and their respective roles in the validation process, comparing their performance based on typical analytical parameters.
| Analytical Technique | Parameter Assessed | Typical Performance Characteristics | Comparison with Alternatives |
| High-Performance Liquid Chromatography (HPLC) | Purity, Impurity Profile | Purity: >99.5% (by area normalization). LOD/LOQ: Typically in the low ppm range for impurities. Precision: RSD <2%. | Offers excellent resolution for isomeric impurities compared to Gas Chromatography (GC) for these specific compounds. Mass Spectrometry (MS) compatible methods can provide structural information on impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identity, Volatile Impurities, Residual Solvents | Identity: Mass spectrum provides a unique fragmentation pattern for structural confirmation. Purity: Can quantify volatile impurities and residual solvents. | Provides superior identification capabilities through mass spectral libraries. Less effective for non-volatile impurities compared to HPLC. Derivatization may be required for some polar analytes.[1][2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Identity, Structural Confirmation | Identity: Provides definitive structural information and confirmation of isomeric structure. | Unparalleled for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference material. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identity (Functional Groups) | Confirms the presence of key functional groups (e.g., C-F, NO₂, aromatic ring). | A rapid and simple technique for identity confirmation but lacks the specificity for isomeric differentiation provided by NMR or chromatographic methods. |
| Karl Fischer Titration | Water Content | Measures the water content with high accuracy and precision. | The gold standard for water content determination, superior to loss on drying which may include other volatile components. |
| Elemental Analysis | Elemental Composition | Confirms the elemental composition (C, H, N) of the molecule. | Provides fundamental confirmation of the empirical formula. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate validation.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed to separate this compound from its potential isomeric impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with a 50:50 mixture and gradually increasing the acetonitrile concentration. The use of a buffer like phosphoric acid may be necessary for peak shape improvement, but for MS compatibility, formic acid is preferred.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
This protocol is for the confirmation of identity and the detection of any volatile organic impurities.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the separation of volatile components.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Source Temperature: 230°C.
-
-
Sample Preparation: Prepare a dilute solution of the reference standard in a volatile solvent like methylene chloride or ethyl acetate (approximately 100 µg/mL).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is essential for the unambiguous structural identification of the this compound isomer.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To observe the proton signals of the aromatic ring and the methyl group. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
-
¹³C NMR: To identify all carbon environments in the molecule.
-
¹⁹F NMR: To observe the signal from the trifluoromethyl group, which is highly sensitive to its electronic environment.[4][5]
-
-
Sample Preparation: Dissolve a sufficient amount of the reference standard in the deuterated solvent.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the validation of the this compound reference standard.
Caption: Overall workflow for the validation of a this compound reference standard.
Caption: Logical flow for chromatographic purity analysis of the reference standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
A Comparative Guide to the Reactivity of 2-Methyl-4-nitrobenzotrifluoride and 4-chloro-2-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Methyl-4-nitrobenzotrifluoride and 4-chloro-2-nitrobenzotrifluoride. The information herein is supported by established principles of organic chemistry and available data on analogous compounds, intended to aid in synthetic route design and the selection of appropriate starting materials.
Introduction to Reactivity
Both this compound and 4-chloro-2-nitrobenzotrifluoride are highly activated aromatic compounds, making them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. Their reactivity is primarily governed by the presence of strong electron-withdrawing groups: the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group. These groups render the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr), a key reaction class for the functionalization of these molecules.[1]
The primary difference in their reactivity stems from the nature of the third substituent: a methyl group (-CH₃) in this compound and a chlorine atom (-Cl) in 4-chloro-2-nitrobenzotrifluoride. These substituents influence the electronic and steric environment of the aromatic ring, thereby affecting the rate and outcome of chemical transformations.
Comparison of Physical and Chemical Properties
A summary of the key physical and chemical properties of the two compounds is presented below. These properties are essential for handling, reaction setup, and purification.
| Property | This compound | 4-chloro-2-nitrobenzotrifluoride |
| CAS Number | 1960-52-7 | 121-17-5 |
| Molecular Formula | C₈H₆F₃NO₂ | C₇H₃ClF₃NO₂ |
| Molecular Weight | 205.13 g/mol | 225.55 g/mol [2][3] |
| Appearance | - | Colorless to dark-colored liquid[4] |
| Boiling Point | - | 222 °C[3] |
| Density | - | 1.511 g/mL at 25 °C |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is the most significant reaction pathway for both compounds, involving the attack of a nucleophile on the aromatic ring, displacement of a leaving group, and the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][5] The reactivity in SNAr is influenced by the electronic effects of the substituents and the nature of the leaving group.
In 4-chloro-2-nitrobenzotrifluoride, the chlorine atom serves as the leaving group. The nitro and trifluoromethyl groups, positioned ortho and para to the chlorine, respectively, strongly activate the ring for nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through their electron-withdrawing effects.[5]
For this compound, a nucleophilic attack would necessitate the displacement of either the nitro group or the trifluoromethyl group, which are generally poor leaving groups under typical SNAr conditions. The methyl group itself is not a viable leaving group. Therefore, for a direct comparison of reactivity where a substituent is displaced, 4-chloro-2-nitrobenzotrifluoride is significantly more reactive in SNAr reactions due to the presence of a good leaving group (Cl).
A qualitative comparison suggests that the electron-donating nature of the methyl group in this compound slightly deactivates the ring towards nucleophilic attack compared to the electron-withdrawing chlorine atom in 4-chloro-2-nitrobenzotrifluoride.[6]
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Reactivity in Nitro Group Reduction
A common subsequent reaction for these compounds is the reduction of the nitro group to an amine, which is a key step in the synthesis of many biologically active molecules. This transformation can be achieved using various reducing agents.
For this compound, a wider range of reducing agents can be employed with less concern for side reactions involving the other substituents.
Caption: General scheme for the reduction of a nitro group to an amine.
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are based on established procedures for analogous compounds and may require optimization for the specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution of 4-chloro-2-nitrobenzotrifluoride with an Amine
Objective: To synthesize an N-substituted 2-nitro-4-(trifluoromethyl)aniline derivative.
Materials:
-
4-chloro-2-nitrobenzotrifluoride
-
Amine (e.g., piperidine, morpholine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-chloro-2-nitrobenzotrifluoride (1.0 eq).
-
Add potassium carbonate (2.0 eq).
-
Dissolve the solids in a minimal amount of DMF or DMSO.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reduction of the Nitro Group in a Substituted Nitrobenzotrifluoride[7]
Objective: To synthesize an aniline derivative from a nitroaromatic precursor.
Materials:
-
Substituted nitrobenzotrifluoride (e.g., this compound or the product from Protocol 1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the nitroaromatic compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize with a concentrated NaOH solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude amine.
-
Purify the product by column chromatography or distillation.
Conclusion
-
4-chloro-2-nitrobenzotrifluoride is highly susceptible to SNAr reactions where the chlorine atom acts as a leaving group. The electron-withdrawing nature of the chlorine atom further enhances the electrophilicity of the aromatic ring.
-
This compound lacks a good leaving group for typical SNAr reactions. The electron-donating methyl group slightly reduces the overall electrophilicity of the ring compared to the chloro-substituted analogue. Its utility in SNAr is therefore limited unless a different reaction mechanism is at play or one of the activating groups is displaced under specific conditions.
For the reduction of the nitro group, a variety of methods are applicable to both compounds, though care must be taken to avoid dehalogenation in the case of 4-chloro-2-nitrobenzotrifluoride by selecting appropriate reducing agents. The choice between these two building blocks will ultimately depend on the desired synthetic transformation and the target molecule's structure.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of 2-Methyl-4-nitrobenzotrifluoride in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like 2-Methyl-4-nitrobenzotrifluoride is critical for reaction monitoring, yield optimization, and quality control. This guide provides an objective comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The performance of each method is evaluated based on key validation parameters, supported by illustrative experimental data.
Method Comparison at a Glance
The selection of an optimal analytical method hinges on the specific requirements of the analysis, such as required sensitivity, sample throughput, and the nature of the reaction matrix. Below is a summary of the typical performance characteristics of each technique for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID/MS) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 1.5% | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.02 µg/mL | ~0.05 µg/mL (FID), <0.01 µg/mL (MS) | ~0.2 µg/mL |
| Limit of Quantitation (LOQ) | ~0.06 µg/mL | ~0.15 µg/mL (FID), ~0.03 µg/mL (MS) | ~0.6 µg/mL |
| Specificity | High | Very High (especially with MS) | Low to Moderate |
| Throughput | Moderate | Moderate to High | High |
| Sample Volatility Req. | Not required | Required | Not required |
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the quantification of this compound, particularly in complex reaction mixtures. It offers excellent resolution and sensitivity, and as the analyte is non-volatile, HPLC is a highly suitable method.
Illustrative Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the UV absorbance of similar nitroaromatic compounds).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) in the mobile phase.
-
Sample Solution: Dilute an accurately weighed portion of the reaction mixture with the mobile phase to a concentration within the calibration range.
-
Performance Data (Illustrative)
| Concentration (µg/mL) | Mean Peak Area | Accuracy (% Recovery) | Precision (% RSD) |
| 0.1 | 15,234 | 99.2 | 1.2 |
| 1.0 | 153,102 | 100.5 | 0.8 |
| 10.0 | 1,528,990 | 101.1 | 0.5 |
| 20.0 | 3,056,543 | 99.8 | 0.4 |
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a relatively volatile organic molecule, is well-suited for GC analysis. Coupling GC with a Flame Ionization Detector (FID) provides excellent sensitivity for carbon-containing compounds, while a Mass Spectrometer (MS) offers higher specificity and structural information.
Illustrative Experimental Protocol: GC-FID
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
-
Chromatographic Conditions:
-
Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL (split ratio 20:1).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent like ethyl acetate.
-
Working Standard Solutions: Prepare serial dilutions from the stock solution in ethyl acetate.
-
Sample Solution: Dilute the reaction mixture in ethyl acetate to a concentration within the calibration range.
-
Performance Data (Illustrative)
| Concentration (µg/mL) | Mean Peak Area | Accuracy (% Recovery) | Precision (% RSD) |
| 0.5 | 25,678 | 98.5 | 1.8 |
| 5.0 | 258,912 | 101.2 | 1.1 |
| 50.0 | 2,601,345 | 100.3 | 0.7 |
| 100.0 | 5,210,876 | 99.5 | 0.6 |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for quantitative analysis. Its primary limitation is its lack of specificity, making it susceptible to interference from other UV-absorbing species in the reaction mixture. This method is most suitable for relatively clean reaction mixtures or for rapid, preliminary assessments.
Illustrative Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation:
-
UV-Vis spectrophotometer with 1 cm path length quartz cuvettes.
-
-
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or ethanol) and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For structurally similar mononitrotoluenes, the λmax is typically in the range of 240-260 nm.
-
Standard and Sample Preparation:
-
Standard Stock Solution (50 µg/mL): Accurately weigh 5 mg of the reference standard and dissolve in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Solution: Dilute the reaction mixture with the solvent to obtain an absorbance reading within the linear range of the calibration curve.
-
-
-
Quantification:
-
Measure the absorbance of the standard and sample solutions at the predetermined λmax.
-
Construct a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Performance Data (Illustrative)
| Concentration (µg/mL) | Mean Absorbance | Accuracy (% Recovery) | Precision (% RSD) |
| 1.0 | 0.152 | 97.8 | 2.5 |
| 5.0 | 0.758 | 101.5 | 1.5 |
| 10.0 | 1.512 | 100.8 | 1.0 |
| 15.0 | 2.265 | 99.3 | 0.9 |
Visualizing the Analytical Workflows
To aid in the selection and implementation of the most appropriate analytical method, the following diagrams illustrate the typical workflows for HPLC, GC, and UV-Vis analysis.
Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.
Caption: Gas Chromatography (GC) analytical workflow.
Caption: UV-Vis Spectrophotometry analytical workflow.
Conclusion
The choice of the most suitable analytical method for the quantification of this compound in reaction mixtures depends on the specific analytical needs.
-
HPLC-UV is recommended for its high accuracy, precision, and specificity, making it ideal for routine quality control and in-process monitoring where reliable and accurate data is paramount.
-
GC-FID/MS is an excellent alternative, particularly when high throughput and very high specificity (with MS detection) are required, and when dealing with volatile impurities.
-
UV-Vis Spectrophotometry serves as a rapid and cost-effective screening tool, best suited for preliminary analyses or for monitoring reactions with minimal interfering substances.
It is imperative that the chosen method is properly validated in the laboratory to ensure its performance is suitable for the intended purpose, adhering to relevant regulatory guidelines where applicable.
Safety Operating Guide
Proper Disposal of 2-Methyl-4-nitrobenzotrifluoride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2-Methyl-4-nitrobenzotrifluoride are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, based on data for structurally similar nitrobenzotrifluoride derivatives.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following information is synthesized from SDSs of closely related isomers and should be used as a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Hazard Profile and Safety Recommendations
This compound is expected to possess a hazard profile similar to other nitrobenzotrifluoride compounds. This includes potential for acute toxicity if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[1][2][3] The table below summarizes the general hazards and precautionary statements associated with this class of chemicals.
| Hazard Category | GHS Hazard Statement (H-phrase) | Precautionary Statement (P-phrase) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowedH312: Harmful in contact with skinH331/H332: Toxic/Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P332+P313: If skin irritation occurs: Get medical advice/attention |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP337+P313: If eye irritation persists: Get medical advice/attention |
| Aquatic Toxicity | H412: Harmful to aquatic life with long lasting effects | P273: Avoid release to the environment |
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to prevent harm to personnel and the environment. The following workflow outlines the recommended disposal process.
Detailed Experimental Protocols
No specific experimental protocols for the disposal of this compound are available. The standard procedure for disposal of this type of chemical waste involves incineration at a licensed hazardous waste facility.[3] It is imperative that this compound is not disposed of down the drain or in regular trash.
For spills, the general procedure is as follows:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate unnecessary personnel.
-
Containment: Absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, during cleanup. For large spills, respiratory protection may be necessary.
References
Personal protective equipment for handling 2-Methyl-4-nitrobenzotrifluoride
This guide provides critical safety and logistical information for the handling and disposal of 2-Methyl-4-nitrobenzotrifluoride, a compound requiring careful management in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.
Hazard Summary: this compound is classified as a hazardous substance. Based on data from structurally similar compounds, it is expected to be harmful if swallowed and may be fatal if inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required protective gear.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield is required when there is a risk of splashes.[4] | Protects against splashes and vapors that can cause severe eye irritation. |
| Skin Protection | Chemical-resistant, impervious clothing. A flame-resistant lab coat should be worn and buttoned.[4][5] | Provides a barrier against accidental skin contact. |
| Hand Protection | Chemical-impermeable gloves, such as butyl rubber or nitrile rubber. It is recommended to wear a double layer of gloves. Inspect gloves prior to use and replace immediately upon contact with the chemical.[6] | Prevents skin absorption, a primary route of exposure for nitro compounds. |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood.[6] If engineering controls are insufficient, a full-face respirator with an appropriate organic vapor cartridge is necessary.[4] | Protects against the inhalation of harmful vapors. |
Operational Plan: Handling Procedures
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling.
-
Ensure a safety shower and eyewash station are readily accessible.[6]
-
Verify that all required PPE is in good condition.
-
Have an appropriate spill kit available.
-
-
Handling:
-
In Case of Exposure:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste material, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.
-
The container must be tightly sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
-
Disposal:
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
